molecular formula C16H26O3 B10767704 tetranor-12(R)-HETE

tetranor-12(R)-HETE

Cat. No.: B10767704
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetranor-12(R)-HETE is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxyhexadeca-4,6,10-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOVKDIBOBQLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of Tetranor-12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is recognized as a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the specific biological functions of this compound remain largely uncharacterized, understanding its role necessitates a thorough examination of its metabolic precursor, 12(R)-HETE. This guide provides an in-depth overview of the known functions, signaling pathways, and experimental methodologies related to 12(R)-HETE and its stereoisomer 12(S)-HETE, thereby offering a foundational context for future investigations into this compound.

Introduction to this compound

This compound is a polyunsaturated fatty acid and a long-chain fatty acid.[2] It is structurally defined as 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid.[1] The primary established role of this compound is as a product of the metabolic breakdown of 12(R)-HETE.[1]

Biosynthesis of this compound

The formation of this compound is a multi-step process originating from arachidonic acid.

  • Formation of 12(R)-HETE : Arachidonic acid is metabolized by cytochrome P450 enzymes or 12R-lipoxygenase (12R-LO) to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HpETE).[3]

  • Reduction to 12(R)-HETE : 12R-HpETE is then reduced to 12(R)-HETE by glutathione peroxidases (GPX1, GPX2, and GPX4).

  • β-Oxidation to this compound : Finally, 12(R)-HETE undergoes β-oxidation to form this compound.

Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE cytochrome P450 / 12R-LO 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE GPX1/2/4 Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE β-oxidation 12_HETE 12(S/R)-HETE BLT2 BLT2 Receptor 12_HETE->BLT2 GPR31 GPR31 Receptor (for 12(S)-HETE) 12_HETE->GPR31 TP_Receptor Thromboxane Receptor (Antagonist) 12_HETE->TP_Receptor PI3K PI3K BLT2->PI3K ERK1_2 ERK1/2 GPR31->ERK1_2 PAK1 PAK1 PI3K->PAK1 Cell_Migration Cell Migration PI3K->Cell_Migration Cell_Spreading Cell Spreading PI3K->Cell_Spreading Apoptosis_Inhibition Apoptosis Inhibition PI3K->Apoptosis_Inhibition PKC PKC PKC->Cell_Migration Src Src Src->Cell_Migration PAK1->ERK1_2 JNK1 JNK1 PAK1->JNK1 ERK1_2->Cell_Spreading ERK1_2->Apoptosis_Inhibition Gene_Expression Gene Expression JNK1->Gene_Expression Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SP_HPLC Straight-Phase HPLC (Purification) Extraction->SP_HPLC Derivatization PFB Ester Derivatization SP_HPLC->Derivatization Chiral_HPLC Chiral-Phase HPLC (Enantiomer Separation) Derivatization->Chiral_HPLC 12R_HETE 12(R)-HETE Chiral_HPLC->12R_HETE 12S_HETE 12(S)-HETE Chiral_HPLC->12S_HETE MS_Analysis Mass Spectrometry (Identification) 12R_HETE->MS_Analysis 12S_HETE->MS_Analysis

References

Tetranor-12(R)-HETE: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and historical context of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE). Initially identified as a primary metabolite of 12(R)-HETE in corneal tissues, this molecule is a product of peroxisomal β-oxidation. While its parent compound, 12(R)-HETE, is a known bioactive lipid involved in various physiological and pathological processes, the specific biological functions of this compound remain an area of active investigation. This document details the seminal experiments leading to its discovery, outlines the metabolic pathways, presents available quantitative data, and provides detailed experimental protocols for the key methodologies cited.

Introduction and Discovery

The history of this compound is intrinsically linked to the study of its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). 12(R)-HETE is a stereoisomer of the more commonly studied 12(S)-HETE and is primarily produced from arachidonic acid via cytochrome P450 or 12R-lipoxygenase (12R-LOX) pathways[1]. In the early 1990s, research into the metabolism of arachidonic acid in ocular tissues revealed that the corneal epithelium is a rich source of cytochrome P450-dependent metabolites[2]. One of the major products was identified as 12(R)-HETE, a potent inhibitor of Na+,K+-ATPase activity[2].

The pivotal discovery of this compound was reported in a 1991 study by Nishimura, Schwartzman, et al., published in Archives of Biochemistry and Biophysics[3]. The research team investigated the metabolic fate of 12(R)-HETE in corneal tissues. They demonstrated that 12(R)-HETE is extensively metabolized via three distinct pathways: β-oxidation, ω-hydroxylation, and keto-reduction[3]. The major metabolite released from intact rabbit corneal epithelium and cultured cells was identified as 8-hydroxy-4,6,10-hexadecatrienoic acid, the tetranor metabolite resulting from two successive cycles of β-oxidation from the carboxyl terminus. This discovery established this compound as a significant downstream product in the 12(R)-HETE metabolic cascade within the cornea.

Historical Timeline:

  • 1990: 12(R)-HETE, an endogenous cytochrome P450 metabolite in the corneal epithelium, is reported to lower intraocular pressure in rabbits. Hormonal and traumatic stimuli are shown to increase its formation.

  • 1991: Nishimura, Schwartzman, et al. identify This compound (8-hydroxy-4,6,10-hexadecatrienoic acid) as the major metabolite of 12(R)-HETE in corneal tissues, formed via β-oxidation.

  • Post-1991: Subsequent research further explores the metabolism of 12(R)-HETE and its metabolites in the cornea, suggesting they may play a role in regulating corneal functions and could be involved in inflammatory responses following injury. The biological activity of this compound itself, however, remains largely uncharacterized, with some data suggesting a potential role in controlling inflammation in injured corneas.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is a catabolic product of 12(R)-HETE. The pathway involves the initial formation of 12(R)-HETE from arachidonic acid, followed by chain-shortening through β-oxidation.

Formation of the Precursor: 12(R)-HETE

Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by two primary enzymatic pathways:

  • Cytochrome P450 (CYP) Monooxygenases: In tissues like the corneal epithelium, CYP enzymes are the main producers of 12(R)-HETE. This reaction is dependent on NADPH.

  • 12R-Lipoxygenase (ALOX12B): This enzyme, found primarily in the skin, stereospecifically converts arachidonic acid into 12(R)-HpETE.

The unstable intermediate, 12(R)-HpETE, is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases.

Conversion to this compound via β-Oxidation

The conversion of the 20-carbon 12(R)-HETE to the 16-carbon this compound occurs via two cycles of β-oxidation. This process, which shortens the fatty acid chain by two carbons in each cycle, was shown to occur in both mitochondrial and microsomal fractions of bovine corneal epithelium. The process is dependent on the presence of oxidizing equivalents. While initially discovered in the cornea, the β-oxidation of HETEs is now recognized as a more general metabolic pathway, with studies suggesting it occurs primarily in peroxisomes in other cell types like macrophages.

Below is a diagram illustrating the metabolic pathway from arachidonic acid to this compound.

G Metabolic Pathway of this compound AA Arachidonic Acid (C20) P450 Cytochrome P450 (e.g., in Cornea) AA->P450 LOX12R 12R-Lipoxygenase (e.g., in Skin) AA->LOX12R HETE12R 12(R)-HETE (C20) P450->HETE12R NADPH-dependent LOX12R->HETE12R BetaOx1 β-Oxidation (Cycle 1) HETE12R->BetaOx1 Dihomo Dinor-12(R)-HETE (C18) (Intermediate) BetaOx1->Dihomo Removes 2 carbons BetaOx2 β-Oxidation (Cycle 2) Dihomo->BetaOx2 TetraHETE This compound (C16) 8(R)-HHxTrE BetaOx2->TetraHETE Removes 2 carbons

Biosynthesis of this compound from Arachidonic Acid.

Quantitative Data

Quantitative data on this compound are limited. Most studies have focused on quantifying its precursor, 12(R)-HETE. The seminal discovery paper by Nishimura et al. did not provide specific concentrations or rates of formation but established it as the major metabolite.

AnalyteMatrixSpecies/ModelConcentration / FindingReference
12(R)-HETECorneal EpitheliumRabbitFormation increased 15-fold with 1 µM arginine vasopressin.
12(R)-HETECorneal EpitheliumRabbitFormation increased 17-fold with 20 µM digitonin.
12(R)-HETEPlasmaMouse (DNCB-induced atopic dermatitis)Significantly elevated compared to control group.
12(R)-HETESkinMouse (DNCB-induced atopic dermatitis)Significantly elevated compared to control group.
12(R)-HETESpleenMouse (DNCB-induced atopic dermatitis)Significantly elevated compared to control group.
This compoundCorneal EpitheliumRabbitIdentified as the major metabolite of 12(R)-HETE.

Experimental Protocols

The identification of this compound relied on a combination of cell culture, subcellular fractionation, radiolabeling, chromatography, and mass spectrometry.

Key Experiment: Identification of 12(R)-HETE Metabolites in Corneal Epithelium (Nishimura et al., 1991)

Objective: To determine the metabolic fate of 12(R)-HETE in corneal tissue.

Methodology Workflow:

G Workflow for this compound Identification A Sample Preparation - Intact Rabbit Cornea - Cultured Epithelial Cells - Bovine Corneal Subcellular Fractions (Mitochondria & Microsomes) B Incubation with [14C]12(R)-HETE A->B C Extraction of Lipids from Media/Cells B->C D Separation & Analysis by Reverse-Phase HPLC C->D E Radioactive Peak Detection (Metabolite Profile) D->E F Peak Purification for Structural Analysis E->F G Structural Elucidation - UV Spectroscopy - GC-Mass Spectrometry (after derivatization) F->G H Identification of this compound G->H

References

tetranor-12(R)-HETE vs 12(R)-HETE metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Metabolism of Tetranor-12(R)-HETE vs. 12(R)-HETE

Introduction

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a biologically active lipid mediator derived from arachidonic acid. It is the R-stereoisomer of 12-HETE and is produced through distinct enzymatic pathways involving lipoxygenases and cytochrome P450 (CYP) enzymes.[1][2][3] Unlike its more extensively studied S-enantiomer, 12(R)-HETE exhibits unique physiological effects, including the modulation of intraocular pressure and activation of the Aryl Hydrocarbon Receptor (AHR).[4][5]

The biological activity and signaling cascades initiated by 12(R)-HETE are tightly regulated by its metabolic conversion. A primary catabolic route is peroxisomal beta-oxidation, a chain-shortening process that converts the 20-carbon 12(R)-HETE into the 16-carbon metabolite, this compound. This guide provides a detailed technical comparison of the metabolism of 12(R)-HETE and its major metabolite, this compound, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of 12(R)-HETE

Biosynthesis of 12(R)-HETE from Arachidonic Acid

12(R)-HETE is synthesized from arachidonic acid via two primary enzymatic pathways:

  • 12R-Lipoxygenase (12R-LOX): Encoded by the ALOX12B gene, this enzyme is notably expressed in the skin and cornea. It catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is subsequently reduced to 12(R)-HETE by cellular peroxidases like glutathione peroxidase.

  • Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize arachidonic acid to produce 12-HETE. This pathway often yields a racemic mixture of 12(R)-HETE and 12(S)-HETE, although the R-isomer frequently predominates.

G AA Arachidonic Acid LOX 12R-Lipoxygenase (ALOX12B) AA->LOX CYP Cytochrome P450 Enzymes AA->CYP HPETE 12(R)-HpETE LOX->HPETE O2 Insertion HETE_R 12(R)-HETE CYP->HETE_R Hydroxylation GPx Glutathione Peroxidases HPETE->GPx GPx->HETE_R Reduction

Fig. 1: Biosynthesis pathways of 12(R)-HETE from arachidonic acid.
Metabolic Fates of 12(R)-HETE

Once formed, 12(R)-HETE can undergo several metabolic transformations, with beta-oxidation being a key catabolic pathway.

  • Beta-Oxidation: The primary route for 12(R)-HETE degradation is peroxisomal beta-oxidation. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid. Two cycles of beta-oxidation convert the 20-carbon 12(R)-HETE into the 16-carbon This compound (also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid). This conversion represents a significant mechanism for terminating the biological activity of the parent molecule.

  • Oxidation to 12-oxo-ETE: 12(R)-HETE can be oxidized to 12-oxo-eicosatetraenoic acid (12-oxo-ETE) by the NAD+-dependent enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH). This enzyme appears to metabolize both 12R- and 12S-HETE isomers.

  • Further Metabolism of 12(R)-HpETE: The precursor, 12(R)-HpETE, can be further metabolized by enzymes like eLOX3 into hepoxilins and 12-oxo-ETE.

G HETE_R 12(R)-HETE BetaOx Peroxisomal Beta-Oxidation HETE_R->BetaOx HEDH 12-HEDH (NAD+) HETE_R->HEDH Tetranor This compound BetaOx->Tetranor 2 Cycles OxoETE 12-oxo-ETE HEDH->OxoETE Oxidation

Fig. 2: Major metabolic pathways of 12(R)-HETE.

Data Presentation: Comparative Analysis

The following tables summarize the key properties and metabolic features of 12(R)-HETE and its tetranor metabolite.

Table 1: Physicochemical Properties
Property12(R)-HETEThis compound
Synonyms 12(R)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid8(R)-HHxTrE; 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid
Molecular Formula C₂₀H₃₂O₃C₁₆H₂₆O₃
Molecular Weight 320.5 g/mol 266.4 g/mol
CAS Number 59985-28-3 (non-specific); 71030-37-0135271-51-1
Table 2: Metabolic Pathways and Enzymes
Parent CompoundMetabolic ProcessKey Enzyme(s)Resulting Metabolite(s)
Arachidonic Acid Lipoxygenation12R-Lipoxygenase (ALOX12B)12(R)-HpETE → 12(R)-HETE
Arachidonic Acid HydroxylationCytochrome P450 Enzymes12(R)-HETE
12(R)-HETE Peroxisomal Beta-OxidationAcyl-CoA Oxidases, etc.This compound
12(R)-HETE Oxidation12-Hydroxyeicosanoid Dehydrogenase (12-HEDH)12-oxo-ETE
Table 3: Comparative Biological Activities
CompoundKnown Biological Activities & Receptor Interactions
12(R)-HETE - Potent activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.- Lowers intraocular pressure in rabbits; potent inhibitor of Na+-K+-ATPase.- Induces lymphocyte chemotaxis, though less potent than LTB4.- Interacts with the low-affinity leukotriene B4 (BLT2) receptor.- Far less potent than 12(S)-HETE in reducing insulin secretion and causing apoptosis in pancreatic beta cells.
This compound - Primarily considered a metabolite formed via β-oxidation.- Its specific biological functions are not well-defined, but it serves as a key marker for the peroxisomal degradation of 12(R)-HETE.

Signaling Pathways of 12(R)-HETE

A significant finding is the ability of 12(R)-HETE to act as a potent indirect modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. While it does not appear to bind directly to the AHR, it activates AHR-mediated transcription at nanomolar concentrations in cell-based assays. This suggests that 12(R)-HETE itself, or one of its metabolites, initiates a cascade that leads to AHR activation, nuclear translocation, and subsequent transcription of target genes like CYP1A1 and CYP1B1.

G cluster_cell Cytoplasm cluster_nucleus Nucleus HETE 12(R)-HETE AHR_complex AHR-Hsp90-XAP2 (Inactive Complex) HETE->AHR_complex Indirect Activation AHR_active Activated AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Nuclear Translocation Dimer AHR-ARNT Heterodimer AHR_active->Dimer ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Transcription

Fig. 3: Proposed indirect activation of the AHR signaling pathway by 12(R)-HETE.

Experimental Protocols

Protocol: Analysis of 12(R)-HETE and this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of HETE metabolites from biological samples (e.g., cell culture media, tissue homogenates).

  • Internal Standard Addition: Spike the sample with a known amount of a deuterated internal standard (e.g., 12-HETE-d₈) to correct for extraction losses and matrix effects.

  • Lipid Extraction (Solid-Phase Extraction):

    • Acidify the sample to pH ~3.5 with 0.1% formic acid.

    • Apply the sample to a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lipids with a non-polar solvent such as methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation using a reverse-phase C18 column (e.g., ACUITY UPLC HSS T3, 1.8 µm).

    • Mobile Phase: Use a gradient of acetonitrile in water with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 12-HETE: m/z 319.2 → 179.1

      • This compound: m/z 265.2 → [Product ion to be determined empirically, e.g., via fragmentation of a standard]

      • 12-HETE-d₈ (Internal Standard): m/z 327.1 → 184.0

  • Quantification: Generate a standard curve using authentic standards of 12(R)-HETE and this compound. Calculate the concentration of the analytes in the sample by comparing their peak area ratios relative to the internal standard against the standard curve.

Protocol: In Vitro 12R-Lipoxygenase Enzyme Assay

This protocol assesses the activity of the 12R-LOX enzyme.

  • Enzyme Source Preparation: Use recombinant human 12R-LOX expressed in a suitable system (e.g., insect cells) or homogenates from tissues known to express the enzyme (e.g., keratinocytes).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the enzyme source.

  • Initiation: Start the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 10-50 µM).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Extraction: Stop the reaction by adding a solvent like methanol, followed by acidification and lipid extraction as described in Protocol 5.1.

  • Analysis: Analyze the formation of 12(R)-HETE using LC-MS/MS or HPLC with UV detection (λmax ~234 nm for the conjugated diene).

  • Chiral Analysis: To confirm the stereochemistry, resolve the 12R and 12S enantiomers using a chiral HPLC column (e.g., Lux Amylose-2).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Cells) IS Add Internal Standard (e.g., 12-HETE-d8) Sample->IS SPE Solid-Phase Extraction (C18) IS->SPE Dry Evaporate & Reconstitute SPE->Dry HPLC UPLC/HPLC Separation (C18 Column) Dry->HPLC MS Tandem Mass Spectrometry (ESI-, MRM Mode) HPLC->MS Quant Quantification vs. Standard Curve MS->Quant Result [Metabolite] Concentration Quant->Result

Fig. 4: General experimental workflow for the quantification of HETE metabolites.

Conclusion

The metabolism of 12(R)-HETE is a critical determinant of its biological function. The primary catabolic pathway is peroxisomal beta-oxidation, which shortens the 20-carbon fatty acid to the 16-carbon metabolite, this compound. This conversion effectively serves as a mechanism for signal termination. While 12(R)-HETE demonstrates distinct biological activities, such as the modulation of AHR signaling and intraocular pressure, the specific functions of this compound remain largely uncharacterized, with its primary role in research being a biomarker for 12(R)-HETE degradation. A thorough understanding of these metabolic pathways, supported by robust analytical methods, is essential for elucidating the precise roles of 12(R)-HETE in physiology and pathology and for the development of novel therapeutic agents targeting this signaling axis.

References

Endogenous Levels and Analysis of Tetranor-12(R)-HETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), an eicosanoid produced from arachidonic acid via the activity of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes. While the biological activities of its precursor, 12(R)-HETE, are increasingly being studied, particularly in relation to inflammation and tissue repair, the endogenous levels, and specific biological functions of its beta-oxidation product, this compound, remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous levels of this compound, detailed methodologies for its quantification, and a discussion of its potential signaling pathways based on the known activities of its precursor.

Metabolic Pathway of this compound

This compound is formed from 12(R)-HETE through peroxisomal beta-oxidation. This metabolic process shortens the carboxylic acid chain of 12(R)-HETE by four carbons, resulting in the formation of this compound. While the beta-oxidation of the S-enantiomer, 12(S)-HETE, to tetranor-12(S)-HETE is well-documented as a major metabolic pathway in various tissues, the specific enzymes and kinetics of 12(R)-HETE beta-oxidation are less understood.

Metabolic Pathway of this compound Arachidonic_Acid Arachidonic Acid 12(R)-HPETE 12(R)-HPETE Arachidonic_Acid->12(R)-HPETE 12R-Lipoxygenase / CYP450 12(R)-HETE 12(R)-HETE 12(R)-HPETE->12(R)-HETE Glutathione Peroxidase This compound This compound 12(R)-HETE->this compound Peroxisomal Beta-Oxidation

Biosynthesis of this compound.

Endogenous Levels of this compound in Tissues

Direct quantitative data on the endogenous levels of this compound in various tissues are currently scarce in the scientific literature. Most studies have focused on the quantification of its precursor, 12(R)-HETE, or the more abundant stereoisomer, 12(S)-HETE, and its metabolites.

One study investigating plasma oxylipin levels in patients with nonalcoholic fatty liver disease (NAFLD) reported elevated levels of "tetranor-12-HETE" compared to healthy controls. However, the study did not differentiate between the R and S enantiomers, and absolute concentrations were not provided.

The lack of quantitative data highlights a significant knowledge gap and underscores the need for the development and application of sensitive and specific analytical methods to determine the physiological and pathophysiological concentrations of this compound in various biological matrices.

Table 1: Summary of Available Data on Endogenous Tetranor-12-HETE Levels

Biological MatrixSpeciesConditionReported LevelEnantiomer SpecificityCitation
PlasmaHumanNonalcoholic Fatty Liver Disease (NAFLD)Elevated vs. Healthy Controls (relative)Not Specified[1]

Experimental Protocols for Quantification

1. Tissue Homogenization and Lipid Extraction:

  • Objective: To extract lipids, including this compound, from the tissue matrix.

  • Procedure:

    • Weigh a portion of the frozen tissue sample (typically 50-100 mg).

    • Add a volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and a known amount of a suitable deuterated internal standard (e.g., tetranor-12(S)-HETE-d8, if commercially available, or a related deuterated eicosanoid).

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

2. Chiral Liquid Chromatography:

  • Objective: To separate the R and S enantiomers of tetranor-12-HETE.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A chiral stationary phase is essential for enantiomeric separation. Columns such as Chiralpak AD-RH (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) have been successfully used for the separation of HETE enantiomers and are a suitable starting point.

  • Mobile Phase: A typical mobile phase for chiral separation of HETEs consists of an isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small percentage of an acid (e.g., 0.1% formic acid or acetic acid). The exact composition and gradient will need to be optimized for tetranor-12-HETE.

3. Tandem Mass Spectrometry (MS/MS):

  • Objective: To detect and quantify this compound with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed for the analysis of eicosanoids due to the presence of the carboxylic acid group.

  • Multiple Reaction Monitoring (MRM): This is the preferred scan mode for quantification. It involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor/product ion transition is highly specific to the analyte. The MRM transitions for tetranor-12-HETE would need to be determined by infusing a standard of the compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (with Internal Standard) Lipid_Extraction Lipid Extraction (LLE or SPE) Tissue_Homogenization->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chiral_LC Chiral LC Separation Reconstitution->Chiral_LC MS_Detection MS/MS Detection (Negative ESI, MRM) Chiral_LC->MS_Detection Quantification Quantification (vs. Standard Curve) MS_Detection->Quantification

Proposed workflow for this compound analysis.

Potential Signaling Pathways

There is currently no direct evidence describing the specific signaling pathways of this compound. However, insights can be drawn from the known biological activities and signaling mechanisms of its precursor, 12(R)-HETE, and the related stereoisomer, 12(S)-HETE.

12(S)-HETE is known to exert its effects through G-protein coupled receptors (GPCRs), primarily GPR31 and the leukotriene B4 receptor 2 (BLT2).[2][3][4] Activation of these receptors by 12(S)-HETE can lead to the stimulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are crucial regulators of cellular processes such as inflammation, proliferation, and migration.

While 12(R)-HETE is generally a weaker agonist for these receptors compared to 12(S)-HETE, it has been shown to have distinct biological activities, including acting as a neutrophil chemoattractant and lowering intraocular pressure. This suggests that 12(R)-HETE may interact with its own specific receptors or modulate the activity of other signaling pathways.

It is plausible that this compound could interact with the same or similar receptors as its parent compound, albeit likely with different affinity and efficacy. The structural modification from the beta-oxidation could alter its binding properties and subsequent downstream signaling. Further research is required to deorphanize the potential receptors for this compound and elucidate its specific signaling pathways.

Hypothesized Signaling of this compound (based on 12-HETE) This compound This compound GPCR Putative GPCR (e.g., GPR31, BLT2?) This compound->GPCR Binds to Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) GPCR->Downstream_Effectors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Downstream_Effectors->Cellular_Response Leads to

Potential signaling cascade for this compound.

Conclusion and Future Directions

This compound is a largely unexplored metabolite of 12(R)-HETE. This guide summarizes the current, albeit limited, knowledge and provides a framework for future research. The key areas that require further investigation include:

  • Development of sensitive and specific analytical methods for the routine quantification of this compound in various biological tissues and fluids.

  • Determination of the endogenous levels of this compound in health and in various disease states to understand its physiological and pathological relevance.

  • Elucidation of the specific biological activities and signaling pathways of this compound to identify its potential role as a bioactive lipid mediator and a target for therapeutic intervention.

Addressing these research questions will be crucial to fully understand the contribution of the 12R-lipoxygenase pathway and its downstream metabolites to human health and disease.

References

The Emerging Role of Tetranor-12(R)-HETE in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While direct research into the specific signaling roles of this compound is limited, this document synthesizes the available information on its biosynthesis and the well-characterized signaling pathways of its precursor, 12(R)-HETE, to offer insights into its potential cellular functions.

Introduction

Eicosanoids, derived from the metabolism of arachidonic acid, are critical signaling molecules in a vast array of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their roles in inflammation, cell proliferation, and cancer biology. 12(R)-HETE is a stereoisomer produced from arachidonic acid by the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1] Its subsequent metabolism leads to the formation of various byproducts, including this compound, which is generated through β-oxidation.[2] While the biological activities of 12(R)-HETE are increasingly being elucidated, the specific functions of its tetranor metabolite remain an area of active investigation. This guide aims to consolidate the existing knowledge to facilitate further research and drug development efforts targeting this signaling axis.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the oxygenation of arachidonic acid.

  • Formation of 12(R)-HpETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1][3]

  • Reduction to 12(R)-HETE: The unstable 12(R)-HpETE is rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases.[1]

  • β-Oxidation to this compound: 12(R)-HETE then undergoes peroxisomal β-oxidation, a process that shortens the carboxylic acid chain, to yield this compound.

Tetranor_12R_HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid HpETE 12(R)-HpETE Arachidonic_Acid->HpETE 12R-Lipoxygenase (ALOX12B) / Cytochrome P450 HETE 12(R)-HETE HpETE->HETE Cellular Peroxidases Tetranor_HETE This compound HETE->Tetranor_HETE β-Oxidation

Biosynthesis of this compound from arachidonic acid.

Cellular Signaling Pathways of the Precursor, 12(R)-HETE

The cellular signaling mechanisms of this compound are not yet well-defined. However, understanding the pathways modulated by its immediate precursor, 12(R)-HETE, provides a valuable framework for predicting its potential biological roles.

G Protein-Coupled Receptor (GPCR) Signaling

12(R)-HETE, along with its stereoisomer 12(S)-HETE, has been shown to interact with the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. Activation of BLT2 can lead to various cellular responses, including chemotaxis and calcium mobilization, which are critical in inflammatory processes.

Aryl Hydrocarbon Receptor (AHR) Pathway

Recent studies have indicated that 12(R)-HETE can act as an indirect activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. It is hypothesized that a metabolite of 12(R)-HETE may be the direct endogenous ligand for AHR. Given that this compound is a primary metabolite, it stands as a plausible candidate for this role, though direct evidence is currently lacking.

AHR_Signaling_Hypothesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(R)-HETE Tetranor_HETE This compound (Hypothesized Ligand) HETE->Tetranor_HETE Metabolism AHR_complex AHR Complex (AHR, HSP90, etc.) Tetranor_HETE->AHR_complex Direct Binding (Hypothesized) AHR_active Activated AHR AHR_complex->AHR_active Conformational Change & Dissociation ARNT ARNT AHR_active->ARNT Translocation & Heterodimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cell Culture & Treatment with This compound binding_assay Receptor Binding Assays (e.g., Radioligand, SPR) start->binding_assay calcium_imaging Calcium Mobilization (e.g., Fura-2, Fluo-4) start->calcium_imaging western_blot Western Blotting (for protein phosphorylation) start->western_blot reporter_assay Reporter Gene Assays (e.g., Luciferase for AHR, PPAR) start->reporter_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) start->gene_expression data_analysis Data Analysis & Interpretation binding_assay->data_analysis calcium_imaging->data_analysis western_blot->data_analysis reporter_assay->data_analysis gene_expression->data_analysis

References

The Biological Significance of Tetranor-12(R)-HETE Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, a biologically active eicosanoid derived from arachidonic acid. The formation of this compound occurs primarily through peroxisomal β-oxidation and is generally considered a catabolic process, leading to a reduction or termination of the biological activities of its more potent precursor. While direct biological functions of this compound are not yet well-defined, its formation is significant as it reflects the metabolic clearance of 12(R)-HETE, a molecule implicated in a range of physiological and pathological processes including inflammation, cell proliferation, and ion channel regulation. This guide provides a comprehensive overview of the metabolic pathways, potential biological implications, and experimental methodologies relevant to the study of this compound.

Introduction to 12(R)-HETE and its Metabolism

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid.[1][2] They play crucial roles in a multitude of physiological and pathological processes.[1][3] Among these, 12-hydroxyeicosatetraenoic acids (12-HETEs) are products of lipoxygenase (LOX) and cytochrome P450 (CYP) pathways and exist as two main stereoisomers, 12(S)-HETE and 12(R)-HETE.[4] While 12(S)-HETE has been extensively studied in the context of cancer and inflammation, 12(R)-HETE also exhibits significant biological activities.

The biological actions of eicosanoids are tightly regulated, in part, through their rapid metabolism to less active or inactive products. One of the primary catabolic pathways for eicosanoids is β-oxidation, a process that shortens the fatty acid carbon chain. This degradation occurs in both mitochondria and peroxisomes. This compound is the product of two cycles of β-oxidation of 12(R)-HETE, resulting in a 16-carbon molecule.

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that begins with the generation of its precursor, 12(R)-HETE, from arachidonic acid.

Biosynthesis of 12(R)-HETE

12(R)-HETE can be synthesized via two primary enzymatic pathways:

  • 12R-Lipoxygenase (12R-LOX): This enzyme, encoded by the ALOX12B gene, is primarily expressed in the skin and cornea. It catalyzes the insertion of molecular oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).

  • Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also metabolize arachidonic acid to a racemic mixture of 12(S)- and 12(R)-HETE, with the R-enantiomer often predominating.

The initial product, 12(R)-HpETE, is rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione peroxidases (GPX).

Peroxisomal β-Oxidation of 12(R)-HETE

The conversion of 12(R)-HETE to this compound occurs via peroxisomal β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the fatty acid by two carbons in each cycle. The formation of this compound from 12(R)-HETE requires two cycles of β-oxidation. The key enzymes involved in peroxisomal β-oxidation include acyl-CoA oxidase, a bifunctional enzyme with hydratase and dehydrogenase activities, and thiolase.

Tetranor_12R_HETE_Formation_Pathway Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-LOX or Cytochrome P450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Glutathione Peroxidases 12R_HETE_CoA 12(R)-HETE-CoA 12R_HETE->12R_HETE_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycle1 First Cycle of Peroxisomal β-Oxidation 12R_HETE_CoA->Beta_Oxidation_Cycle1 Dinor_12R_HETE_CoA Dinor-12(R)-HETE-CoA Beta_Oxidation_Cycle1->Dinor_12R_HETE_CoA Beta_Oxidation_Cycle2 Second Cycle of Peroxisomal β-Oxidation Dinor_12R_HETE_CoA->Beta_Oxidation_Cycle2 Tetranor_12R_HETE_CoA This compound-CoA Beta_Oxidation_Cycle2->Tetranor_12R_HETE_CoA Tetranor_12R_HETE This compound Tetranor_12R_HETE_CoA->Tetranor_12R_HETE Thioesterase

Figure 1: Metabolic pathway of this compound formation.

Biological Significance of 12(R)-HETE

To understand the importance of this compound formation, it is crucial to consider the biological activities of its precursor, 12(R)-HETE. The metabolism of 12(R)-HETE to its tetranor derivative likely serves to attenuate these effects.

Pro-inflammatory and Immuno-modulatory Roles
  • Neutrophil Chemoattraction: 12(R)-HETE has been shown to be a chemoattractant for neutrophils, suggesting a role in inflammatory responses.

  • Skin Inflammation: Elevated levels of 12(R)-HETE are found in inflammatory skin conditions such as psoriasis.

Cardiovascular and Ocular Effects
  • Vascular Tone: 12(R)-HETE can act as a competitive antagonist of the thromboxane A2 receptor, leading to relaxation of mesenteric arteries.

  • Intraocular Pressure: Topically applied 12(R)-HETE has been demonstrated to lower intraocular pressure in rabbits.

Cellular Signaling
  • Receptor Interactions: 12(R)-HETE can interact with the leukotriene B4 receptor 2 (BLT2). It has also been shown to indirectly activate the aryl hydrocarbon receptor (AHR).

  • Intracellular Calcium Mobilization: 12(R)-HETE can stimulate the release of intracellular calcium in human neutrophils, although it is slightly less potent than its 12(S) counterpart.

Biological Significance of this compound Formation

Direct evidence for the biological activity of this compound is currently limited. The primary significance of its formation is believed to be the metabolic inactivation of 12(R)-HETE.

  • Signal Termination: The β-oxidation of eicosanoids, including 12(R)-HETE, to their tetranor metabolites is a key mechanism for terminating their biological signals. This process prevents excessive or prolonged cellular responses that could lead to pathology.

  • Biomarker Potential: The levels of tetranor metabolites of eicosanoids in biological fluids, such as urine, can serve as indicators of the in vivo production and turnover of their parent compounds. For instance, urinary tetranor-prostaglandin E metabolite has been identified as a potential biomarker for diabetic nephropathy. It is plausible that urinary or plasma levels of this compound could serve as a biomarker for pathologies involving the 12R-LOX pathway, although this has yet to be extensively investigated.

Quantitative Data

Quantitative data on the biological activity of this compound are scarce in the published literature. The following table summarizes available quantitative data for the precursor, 12(R)-HETE, and the closely related 12(S)-HETE to provide context.

CompoundBiological ActivitySystemQuantitative DataReference
12(R)-HETE Lowering Intraocular PressureRabbit Eye4, 6, and 12 mmHg reduction with 1, 10, and 50 µg topical application, respectively.
12(S)-HETE Receptor Binding Affinity (Kd)Human Epidermal Cell Line SCL-II2.6 nM
12(S)-HETE Cell Viability (inhibition of serum-deprivation induced decrease)Ovarian Cancer CellsSignificant mitigation at 1 µM
12-HETE (isomer not specified)Intracellular Calcium Release (Threshold)Human Neutrophils5 ng/ml (1.5 x 10-8 M)

Note: The lack of data for this compound highlights a significant gap in the current understanding of this metabolite.

Experimental Protocols

Quantification of 12(R)-HETE and this compound by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and quantification of the R and S enantiomers of HETEs and their metabolites.

Sample Preparation (from biological tissues):

  • Homogenize tissue samples in a suitable solvent (e.g., methanol).

  • Add an internal standard, such as a deuterated analog of the analyte (e.g., 12(S)-HETE-d8), to each sample for accurate quantification.

  • Perform solid-phase extraction (SPE) to isolate the lipid fraction. A C18 cartridge is commonly used for this purpose.

  • Elute the lipids from the SPE column and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Employ a chiral column to separate the 12(R)- and 12(S)-HETE enantiomers and their tetranor metabolites. The specific column and mobile phase composition will need to be optimized.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. For 12-HETE, a common transition is m/z 319 -> 179. The transitions for this compound would need to be determined based on its molecular weight (266.38 g/mol ).

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Output Data Output Homogenization Tissue Homogenization Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chiral_LC Chiral Liquid Chromatography Reconstitution->Chiral_LC ESI Electrospray Ionization (ESI) Chiral_LC->ESI Tandem_MS Tandem Mass Spectrometry ESI->Tandem_MS MRM Multiple Reaction Monitoring (MRM) Tandem_MS->MRM Quantification Quantification of Analytes MRM->Quantification

Figure 2: Workflow for the quantification of HETE metabolites.
In Vitro Assay for Peroxisomal β-Oxidation of 12(R)-HETE

This assay can be used to study the enzymatic conversion of 12(R)-HETE to its β-oxidation products.

Protocol Outline:

  • Isolation of Peroxisomes: Isolate peroxisomes from a relevant cell line (e.g., hepatocytes) or tissue using density gradient centrifugation.

  • Incubation: Incubate the isolated peroxisomes with 12(R)-HETE in a buffered solution containing necessary cofactors for β-oxidation, such as ATP, CoA, and NAD+.

  • Reaction Termination and Extraction: Stop the reaction at various time points and extract the lipids using a suitable organic solvent.

  • Analysis: Analyze the lipid extract by LC-MS/MS to identify and quantify the formation of this compound and other β-oxidation products.

Conclusion and Future Directions

The formation of this compound represents a key step in the catabolism of the biologically active eicosanoid 12(R)-HETE. While the direct biological functions of this compound remain largely unexplored, its generation is significant as it serves to terminate the signaling cascades initiated by its precursor. The study of this compound formation can provide valuable insights into the regulation of 12(R)-HETE-mediated physiological and pathological processes.

Future research should focus on:

  • Determining the Biological Activity: Investigating whether this compound possesses any intrinsic biological activity, including potential receptor interactions and downstream signaling effects.

  • Comparative Studies: Directly comparing the biological potencies of 12(R)-HETE and this compound in various in vitro and in vivo models.

  • Biomarker Validation: Exploring the utility of this compound as a clinical biomarker in diseases where the 12R-LOX pathway is implicated, such as psoriasis and other inflammatory conditions.

A deeper understanding of the complete metabolic fate of 12(R)-HETE, including the role of its tetranor metabolite, will be crucial for the development of novel therapeutic strategies targeting eicosanoid signaling pathways.

References

An In-depth Technical Guide to Tetranor-12(R)-HETE: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a significant metabolite of 12(R)-HETE, an endogenous arachidonic acid derivative produced by the cytochrome P450 pathway. Primarily identified in corneal tissues, this compound is the product of two successive β-oxidation steps of its parent compound. While the biological activities of 12(R)-HETE, particularly its potent inhibition of Na+/K+-ATPase and its role in regulating intraocular pressure, are well-documented, the specific functions of this compound remain an area of active investigation. This guide provides a comprehensive overview of the chemical structure, and known properties of this compound, and details the metabolic pathway of its formation.

Chemical Structure and Properties

This compound is a C16 polyunsaturated fatty acid, a truncated form of the C20 arachidonic acid metabolite, 12(R)-HETE. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Identifiers
IdentifierValue
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid[1]
CAS Number 135271-51-1[2]
Molecular Formula C₁₆H₂₆O₃[2]
SMILES CCCCC/C=C\C--INVALID-LINK--/C=C/C=C\CCC(=O)O[2]
InChI Key KBOVKDIBOBQLRS-QCNAHCIUSA-N[2]
Physicochemical Properties
PropertyValue
Molecular Weight 266.38 g/mol
Appearance Typically supplied as a solution in ethanol
λmax 234-236 nm
Solubility Ethanol: Miscible, DMSO: Miscible, DMF: Miscible, PBS (pH 7.2): ~0.8 mg/mL

Metabolism and Biosynthesis

This compound is not directly synthesized from arachidonic acid but is a metabolic product of 12(R)-HETE. The primary pathway for its formation is through β-oxidation, which occurs predominantly in the corneal epithelium.

Metabolic Pathway of 12(R)-HETE to this compound

The conversion of 12(R)-HETE to its tetranor derivative involves two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This metabolic cascade has been elucidated in studies of corneal tissue metabolism.

metabolic_pathway cluster_0 Arachidonic Acid Metabolism cluster_1 β-Oxidation in Corneal Tissue Arachidonic_Acid Arachidonic_Acid 12(R)-HETE 12(R)-HETE Arachidonic_Acid->12(R)-HETE Cytochrome P450 Dinor-12(R)-HETE Dinor-12(R)-HETE 12(R)-HETE->Dinor-12(R)-HETE 1st β-oxidation cycle This compound This compound Dinor-12(R)-HETE->this compound 2nd β-oxidation cycle

Metabolic conversion of 12(R)-HETE to this compound.

Biological Activity and Significance

Direct biological activities of this compound are not extensively characterized in the scientific literature. However, the well-established biological profile of its precursor, 12(R)-HETE, provides a critical context for its potential physiological roles.

Established Activity of the Precursor, 12(R)-HETE

12(R)-HETE is a potent and specific inhibitor of Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients. This inhibitory action is particularly relevant in ocular tissues. Topical application of 12(R)-HETE has been demonstrated to significantly lower intraocular pressure in rabbits, an effect attributed to its inhibition of Na+/K+-ATPase in the ciliary epithelium.

Postulated Role of this compound

The formation of this compound from 12(R)-HETE in the cornea suggests a potential role in the modulation of ocular physiology. It is hypothesized that this metabolic conversion could either represent a mechanism for the inactivation of the biologically active 12(R)-HETE or that this compound itself possesses unique biological activities. Further research is required to elucidate the specific functions of this metabolite.

Experimental Protocols

The following is a summary of the experimental methodology for studying the metabolism of 12(R)-HETE to this compound in corneal tissue, adapted from Nishimura et al., 1991.

Incubation of Corneal Epithelium with 12(R)-HETE
  • Tissue Preparation: Fresh bovine or rabbit corneas are obtained, and the epithelium is carefully dissected.

  • Incubation: The corneal epithelial tissue is incubated in a buffered salt solution (e.g., Krebs-like buffer) containing [³H]-labeled 12(R)-HETE at a concentration of 10 µM for a specified duration (e.g., 60 minutes) at 37°C with gentle agitation.

  • Extraction of Metabolites: Following incubation, the medium is collected, and the tissue is homogenized. Both the medium and the tissue homogenate are acidified (e.g., with formic acid to pH 3.5) and extracted with an organic solvent such as ethyl acetate.

  • Separation and Analysis: The extracted lipids are concentrated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The elution profile of the radiolabeled metabolites is monitored.

  • Identification of this compound: The fraction corresponding to the tetranor metabolite is collected and its identity is confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of its methyl ester trimethylsilyl ether derivative.

experimental_workflow Start Start Dissect_Corneal_Epithelium Dissect Corneal Epithelium Start->Dissect_Corneal_Epithelium Incubate_with_12R-HETE Incubate with [³H]-12(R)-HETE Dissect_Corneal_Epithelium->Incubate_with_12R-HETE Separate_Tissue_Medium Separate Tissue and Medium Incubate_with_12R-HETE->Separate_Tissue_Medium Acidify_Extract Acidify and Extract Lipids Separate_Tissue_Medium->Acidify_Extract RP-HPLC Analyze by RP-HPLC Acidify_Extract->RP-HPLC Collect_Fraction Collect Tetranor Metabolite Fraction RP-HPLC->Collect_Fraction GC-MS Confirm Identity by GC-MS Collect_Fraction->GC-MS End End GC-MS->End

Workflow for the analysis of 12(R)-HETE metabolism.

Conclusion

This compound is a key metabolite of 12(R)-HETE, particularly in ocular tissues. While its chemical structure and the pathway of its formation are well-defined, its specific biological functions remain to be fully elucidated. The potent biological activities of its precursor, 12(R)-HETE, suggest that the metabolic conversion to this compound is a physiologically significant process. Future research focused on the direct biological effects of this compound is warranted to understand its role in both normal physiology and pathological conditions.

References

An In-Depth Technical Guide to tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipid metabolites is crucial for innovation. This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While research has extensively focused on its precursor, this document collates the available technical data on this compound, its formation, and its potential biological relevance.

Core Compound Identification

Chemical Abstract Service (CAS) Number: 135271-51-1[1][2]

Synonyms:

  • 8(R)-HHxTrE[1]

  • tetranor-12(R)-Hydroxyeicosatetraenoic Acid[1]

  • 2,3,4,5-Tetranor 12(R)-HETE[1]

  • 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid

  • (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

Physicochemical and Quantitative Data

While specific biological activity data for this compound is limited in publicly accessible literature, its fundamental physicochemical properties have been characterized. The following tables summarize this information.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₂₆O₃
Molecular Weight 266.4 g/mol
Purity ≥98% (Commercially available)
Formulation A solution in ethanol (Commercially available)
λmax 234 nm

Table 2: Solubility Data

SolventConcentration
0.1 M Na₂CO₃ 2 mg/ml
DMF 25 mg/ml
DMSO 25 mg/ml
Ethanol 30 mg/ml
PBS (pH 7.2) 0.50 mg/ml

Metabolic Pathway: Formation of this compound

This compound is a primary metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which itself is a cytochrome P450-dependent metabolite of arachidonic acid. The formation of this compound occurs via β-oxidation. In corneal tissues, this has been identified as a major metabolic pathway for 12(R)-HETE.

The metabolic conversion involves the removal of a four-carbon unit from the carboxylic acid end of 12(R)-HETE. This process is understood to take place within both the mitochondria and microsomes of corneal epithelial cells.

metabolic_pathway Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE Cytochrome P450 tetranor_12R_HETE This compound 12R_HETE->tetranor_12R_HETE β-oxidation (2 cycles) (Mitochondria/Microsomes)

Metabolic pathway of this compound formation.

Biological Significance and Activity

Direct biological activities and signaling pathways for this compound are not well-documented in current scientific literature. Its significance is primarily discussed in the context of being a major metabolite of the more extensively studied 12(R)-HETE.

The precursor, 12(R)-HETE, exhibits a range of biological effects, particularly in ocular tissues. It is a potent inhibitor of Na+/K+-ATPase in the cornea. It has been suggested that the metabolites of 12(R)-HETE, including this compound, may be involved in the regulation of corneal functions. However, specific studies to confirm the direct actions of this compound are lacking.

The biological role of its stereoisomer, tetranor-12(S)-HETE, has been similarly described as a major β-oxidation product of 12(S)-HETE. While some data suggest a role for tetranor-12(S)-HETE in controlling inflammatory responses in injured corneas, its biological function has not been definitively determined. This suggests that the biological activities of the tetranor metabolites of 12-HETE isomers warrant further investigation.

Experimental Protocols

Experimental Workflow: Analysis of 12(R)-HETE Metabolism

This workflow describes a generalized procedure for identifying the metabolites of 12(R)-HETE in a biological system, such as corneal tissue.

experimental_workflow cluster_incubation Incubation cluster_extraction Extraction & Separation cluster_analysis Analysis Tissue_Prep Tissue/Cell Preparation (e.g., Corneal Epithelium) Incubation Incubation with radiolabeled 12(R)-HETE Tissue_Prep->Incubation Extraction Lipid Extraction Incubation->Extraction HPLC HPLC Separation Extraction->HPLC Scintillation Scintillation Counting (for radiolabeled metabolites) HPLC->Scintillation Mass_Spec Mass Spectrometry (for structural identification) HPLC->Mass_Spec

References

Preliminary Studies on Tetranor-12(R)-HETE Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a recognized metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] Despite its established presence as a metabolic product, dedicated studies on the specific bioactivity of this compound are notably scarce in current scientific literature. In fact, for its stereoisomer, tetranor-12(S)-HETE, it has been explicitly stated that no biological function has yet been determined, and it primarily serves as a research tool for investigating the metabolism of its parent compound, 12(S)-HETE.[3][4]

Given the limited direct data on this compound, this technical guide provides a comprehensive overview of the known bioactivities of its precursor, 12(R)-HETE, and the closely related enantiomer, 12(S)-HETE. Understanding the biological roles of these parent compounds is crucial for contextualizing the potential, yet unexplored, functions of this compound and for guiding future research in this area. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the established signaling pathways of 12-HETE isomers.

Metabolism of 12(R)-HETE to this compound

This compound is the product of peroxisomal β-oxidation of 12(R)-HETE.[2] This metabolic process involves the shortening of the carboxylic acid chain of 12(R)-HETE by two carbon units. The β-oxidation of 12(S)-HETE has been observed in various tissues, including Lewis lung carcinoma cells and MOLT-4 lymphocytes. It is postulated that the β-oxidation of 12-HETE in mouse peritoneal macrophages occurs in peroxisomes. This metabolic conversion is a critical aspect of the lifecycle of 12-HETEs and may serve to modulate their biological activity.

12(R)-HETE 12(R)-HETE Peroxisomal β-Oxidation Peroxisomal β-Oxidation 12(R)-HETE->Peroxisomal β-Oxidation This compound This compound Peroxisomal β-Oxidation->this compound

Metabolic conversion of 12(R)-HETE to this compound.

Bioactivity of 12(R)-HETE and 12(S)-HETE

The biological activities of 12(R)-HETE and 12(S)-HETE are diverse, implicating them in a range of physiological and pathological processes. These eicosanoids act as local signaling molecules, modulating cellular functions through receptor-mediated and other mechanisms.

Receptor Interactions

12-HETE isomers have been shown to interact with several G protein-coupled receptors (GPCRs) and other receptors, leading to downstream signaling cascades.

  • GPR31: The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) of 4.8 nM. It does not bind to 12(R)-HETE. The activation of GPR31 by 12(S)-HETE is linked to cancer progression, inflammation, and thrombosis.

  • Leukotriene B4 Receptor 2 (BLT2): Both 12(S)-HETE and 12(R)-HETE can interact with the low-affinity leukotriene B4 receptor, BLT2. This interaction is implicated in inflammatory responses and cell migration.

  • Thromboxane A2/Prostaglandin H2 (TP) Receptor: 12(R)-HETE and 12(S)-HETE act as competitive antagonists at the thromboxane A2/prostaglandin H2 (TP) receptor. This antagonism can lead to vasorelaxation by inhibiting the effects of thromboxane A2.

Cellular Functions

The activation of these receptors by 12-HETE isomers triggers a variety of cellular responses:

  • Inflammation: 12-HETEs are involved in inflammatory processes. For instance, macrophage-derived 12(S)-HETE enhances angiotensin II-induced vasoconstriction through a BLT2- and TP-receptor-mediated mechanism.

  • Cancer Biology: The 12-LOX/12-HETE/GPR31 signaling axis is implicated in promoting tumor-associated macrophage M2 polarization, which in turn can drive pancreatic cancer development. 12(S)-HETE has been shown to promote the invasion and metastasis of cancer cells.

  • Cardiovascular System: 12-HETEs have complex effects on the cardiovascular system. Their antagonistic action at the TP receptor can induce vasodilation. However, they are also implicated in pathological conditions such as hypertension.

  • Diabetes: 12(S)-HETE is implicated in the pathophysiology of diabetes by inducing apoptosis in pancreatic beta cells.

Quantitative Data on 12-HETE Bioactivity

The following tables summarize key quantitative data from studies on the bioactivity of 12-HETE isomers.

LigandReceptorAssay TypeCell Type/SystemParameterValueReference(s)
12(S)-HETEGPR31Radioligand BindingCHO cells transfected with GPR31Kd4.8 ± 0.12 nM
12(S)-HETEGPR31GTPγS BindingMembranes of GPR31-transfected cellsEC500.28 ± 1.26 nM
12(R)-HETETP ReceptorRadioligand Binding ([125I]BOP)Washed human plateletsIC500.73 µM
12(S)-HETETP ReceptorRadioligand Binding ([125I]BOP)Washed human plateletsIC502.06 µM
12(S)-HETETP ReceptorRadioligand Binding ([125I]-PTA-OH)Platelet membranesIC508 µM
12(R)-HETETP ReceptorPlatelet Aggregation (I-BOP induced)Washed human plateletsIC503.6 µM

Table 1: Receptor Binding and Functional Parameters for 12-HETE Isomers.

AnalyteBiological MatrixConcentration RangePathological ConditionReference(s)
12-HETECerebrospinal Fluid (CSF)up to 21.9 ng/mLSubarachnoid Hemorrhage with Vasospasm
12(S)-HETESerum384.69 (median) pg/mLDiabetic Kidney Disease
12-HETESerum~22 ng/mLHealthy Individuals

Table 2: Concentrations of 12-HETE in Human Biological Samples.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HETE bioactivity. Below are summaries of key experimental protocols cited in the literature.

Receptor Binding Assays
  • Objective: To determine the binding affinity of 12-HETE isomers to their receptors.

  • General Protocol (for GPR31):

    • Culture Chinese hamster ovary (CHO) cells and transiently transfect them with a GPR31 expression vector.

    • Prepare cell membranes from the transfected cells.

    • Incubate the membranes with varying concentrations of radiolabeled 12(S)-[3H]HETE in the presence or absence of unlabeled 12(S)-HETE to determine total and non-specific binding.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

GTPγS Binding Assay
  • Objective: To measure the activation of G protein-coupled receptors by 12-HETE.

  • General Protocol:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., GPR31).

    • Incubate the membranes with varying concentrations of the 12-HETE isomer in the presence of [35S]GTPγS.

    • The binding of the agonist to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the radioactivity to determine the amount of [35S]GTPγS bound, which is a measure of receptor activation.

    • Calculate the EC50 value from the dose-response curve.

Quantification of HETEs by LC-MS/MS
  • Objective: To accurately measure the levels of HETEs in biological samples.

  • General Protocol:

    • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, CSF, tissue homogenate) using liquid-liquid or solid-phase extraction.

    • Chromatographic Separation: Separate the different HETE isomers using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often with a chiral column to resolve enantiomers.

    • Mass Spectrometric Detection: Detect and quantify the HETEs using tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use deuterated internal standards for accurate quantification. The MS/MS transitions are specific for each HETE isomer. For example, for 12-HETE, a common transition is m/z 319.2 → 179.1.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathways activated by 12-HETE isomers.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 Gi_Go Gi_Go GPR31->Gi_Go activates RAF RAF Gi_Go->RAF activates MEK MEK RAF->MEK MEKK1 MEKK1 RAF->MEKK1 ERK1_2 ERK1_2 MEK->ERK1_2 GeneExpression Gene Expression (Proliferation, Invasion) ERK1_2->GeneExpression NFkB NFkB MEKK1->NFkB NFkB->GeneExpression

12(S)-HETE Signaling via GPR31.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12(R/S)-HETE 12(R/S)-HETE BLT2 BLT2 Receptor 12(R/S)-HETE->BLT2 TP TP Receptor 12(R/S)-HETE->TP antagonizes Superoxide Superoxide BLT2->Superoxide activates Vasoconstriction Vasoconstriction TP->Vasoconstriction Isothromboxane Isothromboxane Superoxide->Isothromboxane leads to Isothromboxane->TP activates

12-HETE Signaling in Vasculature.

Conclusion and Future Directions

The bioactivity of this compound remains an unexplored area of lipid research. While it is established as a β-oxidation product of 12(R)-HETE, its own physiological or pathological roles have not been elucidated. In contrast, its parent compounds, 12(R)-HETE and 12(S)-HETE, are known to be potent signaling molecules with well-defined receptors and downstream effects, particularly in the contexts of inflammation, cancer, and cardiovascular disease.

The information presented in this guide on the bioactivity of 12-HETE isomers provides a critical foundation for future investigations into this compound. Key questions for future research include:

  • Does this compound retain any of the biological activities of its parent compound, 12(R)-HETE?

  • Does this compound interact with any of the known 12-HETE receptors (GPR31, BLT2, TP receptor) or does it have its own unique targets?

  • Is the β-oxidation of 12(R)-HETE to this compound a mechanism for signal termination, or does it generate a metabolite with novel functions?

Answering these questions will require dedicated studies employing receptor binding assays, cell-based functional assays, and in vivo models. The development of specific antibodies and analytical standards for this compound will also be crucial for its accurate detection and quantification in biological systems. Such research will not only fill a significant knowledge gap in the field of eicosanoid biology but also has the potential to uncover new therapeutic targets for a variety of diseases.

References

Methodological & Application

Application Note: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, a product of arachidonic acid metabolism.[1][2] The quantification of this compound is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE Metabolites

12-HETE, the precursor of this compound, is involved in various signaling pathways that regulate cellular functions. The diagram below illustrates the generation of 12-HETE from arachidonic acid and its subsequent metabolism.

Arachidonic_Acid_Metabolism Metabolism of Arachidonic Acid to 12-HETE and its Metabolites AA Arachidonic Acid LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 HETE_12S 12(S)-HETE LOX->HETE_12S HETE_12R 12(R)-HETE CYP450->HETE_12R Beta_Oxidation Beta-oxidation HETE_12R->Beta_Oxidation Tetranor_12R_HETE This compound Beta_Oxidation->Tetranor_12R_HETE

Arachidonic Acid Metabolism to 12-HETE

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting eicosanoids from biological matrices like plasma and tissue homogenates.[3][4]

Workflow for Solid-Phase Extraction

SPE_Workflow Solid-Phase Extraction Workflow for this compound Start Start: Biological Sample (Plasma/Tissue Homogenate) Spike Spike with Deuterated Internal Standard Start->Spike Condition Condition SPE Column (e.g., Strata-X) with Methanol and Water Spike->Condition Load Load Sample onto SPE Column Condition->Load Wash Wash Column with 10% Methanol to Remove Impurities Load->Wash Elute Elute this compound with Methanol Wash->Elute Dry Dry Eluate Under Vacuum Elute->Dry Reconstitute Reconstitute in LC Mobile Phase A Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Application Notes and Protocols for the Analytical Standard of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] 12(R)-HETE is a bioactive eicosanoid generated from arachidonic acid primarily via the activity of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. The quantification of this compound serves as a crucial biomarker for assessing the in vivo activity of these enzymatic pathways. These application notes provide detailed protocols for the use of this compound as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, along with an overview of the relevant biological pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate handling and analysis.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₃[1][2]
Molecular Weight 266.38 g/mol [2]
Monoisotopic Mass 266.18819469 Da[2]
CAS Number 135271-51-1
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid
Synonyms 8(R)-HHxTrE, tetranor-12(R)-Hydroxyeicosatetraenoic Acid, 2,3,4,5-Tetranor 12(R)-HETE
Appearance Typically supplied as a solution in ethanol
Solubility Soluble in ethanol, DMF, and DMSO
UV max (in EtOH) 234 nm

Biological Significance and Signaling Pathways

This compound is the major product of the peroxisomal β-oxidation of 12(R)-HETE. The parent compound, 12(R)-HETE, is implicated in various physiological and pathological processes, including inflammation and cell signaling. While the direct biological activity of this compound is not as extensively characterized as its precursor, its concentration in biological matrices is a reliable indicator of 12(R)-HETE production and metabolism.

The formation of 12(R)-HETE is catalyzed by 12R-lipoxygenase or cytochrome P450 epoxygenases. Once formed, 12(R)-HETE can undergo β-oxidation, a catabolic process that shortens the fatty acid chain, leading to the formation of this compound.

Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE Enzymatic Oxygenation Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE Metabolism Enzymes 12R-Lipoxygenase / Cytochrome P450 Enzymes->12R_HETE Beta_Oxidation β-Oxidation (Peroxisomal) Beta_Oxidation->Tetranor_12R_HETE cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (200 µL) IS_Addition Add Internal Standard Plasma->IS_Addition Dilution Dilute with Acidified Water IS_Addition->Dilution SPE_Load Load Sample Dilution->SPE_Load SPE_Conditioning Condition C18 SPE Cartridge SPE_Conditioning->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC/HPLC Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection ESI-MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

References

Application Notes and Protocols for the Extraction of tetranor-12(R)-HETE from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key β-oxidation metabolite of 12(R)-HETE, a product of the 12-lipoxygenase (12-LOX) pathway. The quantification of this compound in biological matrices such as plasma and urine is crucial for understanding the role of the 12-LOX pathway in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. These application notes provide detailed protocols for the extraction and quantification of this compound using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE

The biological activity of this compound is likely related to the signaling pathways of its parent compound, 12-HETE. 12-HETE has been shown to exert its effects through various signaling cascades that influence cellular processes like migration, proliferation, and inflammation.

12-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 binds BLT2 BLT2 12-HETE->BLT2 binds AHR Aryl Hydrocarbon Receptor (AHR) 12-HETE->AHR indirectly activates PI3K PI3K GPR31->PI3K activates Ras Ras GPR31->Ras activates PKC PKC BLT2->PKC activates Akt Akt PI3K->Akt activates NFkB NF-κB PKC->NFkB activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->NFkB activates ARNT ARNT AHR->ARNT dimerizes with Gene Gene Expression ARNT->Gene regulates NFkB->Gene regulates

Caption: Signaling pathway of 12-HETE, the precursor of this compound.

Experimental Workflow

The general workflow for the extraction and analysis of this compound from biological samples involves sample preparation, solid-phase extraction, and analysis by LC-MS/MS.

Extraction_Workflow Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the analysis of tetranor-eicosanoids using LC-MS/MS. These values are based on methods for similar compounds and should be validated for this compound in your specific matrix.[1][2]

Table 1: LC-MS/MS Parameters for this compound (Adapted from 12(R)-HETE methods)

ParameterValue
Precursor Ion (m/z)265.2
Product Ion (m/z)115.1
Dwell Time100 ms
Collision Energy-15 V
Cone Voltage-30 V

Table 2: Method Validation Parameters (Example values from tetranor-prostanoid analysis) [1]

ParameterUrinePlasma
LLOQ (ng/mL)0.20.5
ULOQ (ng/mL)40100
Intra-day Precision (%CV)< 10%< 12%
Inter-day Precision (%CV)< 15%< 15%
Accuracy (% Bias)± 15%± 15%
Recovery> 85%> 80%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol is adapted from methods used for the extraction of other tetranor prostanoids from urine.[3][4]

Materials:

  • Human urine samples

  • This compound standard

  • Deuterated internal standard (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18, 50 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike the sample with the deuterated internal standard to a final concentration of 5 ng/mL.

    • Acidify the urine sample to pH 3.5 with 0.1% formic acid.

  • Solid-Phase Extraction:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the acidified urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a modification of the urine protocol for a more complex matrix like plasma.

Materials:

  • Same as Protocol 1, with the addition of:

  • Human plasma samples (collected in EDTA tubes)

  • Acetonitrile with 1% formic acid

Procedure:

  • Protein Precipitation and Sample Preparation:

    • Thaw frozen plasma samples to room temperature.

    • To 500 µL of plasma, add 1.5 mL of cold acetonitrile containing 1% formic acid and the deuterated internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Dilute the supernatant with 4 mL of water acidified with 0.1% formic acid.

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the diluted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 1 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol outlines the conditions for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • UPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 20% B

    • 9.1-12 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 1000 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: As specified in Table 1.

References

Application Notes & Protocols: Cell-Based Assays for Tetranor-12(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation[1]. While the biological activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been investigated, the specific functions of this compound are not well-characterized[2]. 12(R)-HETE is known to interact with the thromboxane A2 receptor (TP) and the leukotriene B4 receptor 2 (BLT2)[3][4]. The more extensively studied 12(S)-HETE is the endogenous ligand for the G-protein coupled receptor 31 (GPR31)[5].

Given the structural relationship, it is plausible that this compound may exhibit activity at one or more of these receptors. These application notes provide detailed protocols for robust cell-based assays to screen for and characterize the potential biological activity of this compound, focusing on G-protein coupled receptor (GPCR) activation and downstream functional responses.

Potential Signaling Pathways of this compound

The activity of this compound can be investigated by targeting receptors associated with its parent compounds. GPR31, the receptor for 12(S)-HETE, couples to various signaling cascades. While some studies suggest it does not cause an increase in cytosolic calcium, it is known to activate the MEK-ERK1/2 and NFκB pathways. Other reports indicate GPR31 couples to Gαi, which typically inhibits adenylyl cyclase, or Gαq, which activates the phospholipase C (PLC) pathway leading to calcium mobilization. The following diagram illustrates the potential signaling cascade via GPR31.

Calcium_Assay_Workflow cluster_reader In Plate Reader start Start step1 1. Cell Seeding Seed cells expressing target GPCR in 96-well black, clear-bottom plates. Incubate overnight. start->step1 step2 2. Dye Loading Aspirate medium. Add calcium-sensitive dye (e.g., Fluo-4 AM) loading solution. Incubate for 1 hour at 37°C. step1->step2 step3 3. Compound Preparation Prepare serial dilutions of This compound and controls in a separate compound plate. step2->step3 step4 4. Fluorescence Measurement Place both plates in a fluorometric plate reader. Establish baseline fluorescence. step5 5. Compound Injection & Reading Inject compounds into the cell plate. Record fluorescence signal over time (e.g., 60-120 seconds). step4->step5 step6 6. Data Analysis Calculate ΔF (Peak - Baseline). Normalize data and plot dose-response curve to determine EC₅₀. step5->step6 end End step6->end Migration_Assay_Workflow start Start step1 1. Prepare Cells Culture cells (e.g., leukocytes, cancer cells) and resuspend in serum-free medium. start->step1 step2 2. Set up Transwell Plate Add chemoattractant (this compound) to the lower chamber of the plate. Place the transwell insert into the well. step1->step2 step3 3. Seed Cells Add the cell suspension to the upper chamber (the transwell insert). step2->step3 step4 4. Incubation Incubate the plate for 2-5 hours at 37°C to allow cells to migrate through the porous membrane. step3->step4 step5 5. Remove Non-Migrated Cells Carefully remove the insert. Use a cotton swab to wipe away cells from the upper surface of the membrane. step4->step5 step6 6. Fix & Stain Migrated Cells Fix the membrane (e.g., with ethanol) and stain the migrated cells on the underside (e.g., with Crystal Violet). step5->step6 step7 7. Quantify Migration Elute the stain and measure absorbance, or count stained cells under a microscope. step6->step7 end End step7->end

References

Application Notes and Protocols for Tetranor-12(R)-HETE in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), an eicosanoid produced from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 pathways.[1][2] While the pro-inflammatory activities of 12(R)-HETE are established, particularly its role in attracting immune cells, the specific functions of its β-oxidation product, this compound, in inflammation are less characterized. These application notes provide a framework for investigating the potential role of this compound in inflammatory processes, based on the known activities of its precursor and general immunological methodologies.

Putative Biological Role in Inflammation

12(R)-HETE is a known chemoattractant for neutrophils and lymphocytes, suggesting its involvement in the recruitment of these cells to sites of inflammation.[2][3] It is found in psoriatic lesions and is thought to be a primary mediator of neutrophil infiltration in psoriasis.[3] Given that this compound is a metabolite of 12(R)-HETE, it is plausible that it may retain, modify, or antagonize the inflammatory activities of its parent compound. Researchers can hypothesize that this compound may act as a modulator of leukocyte chemotaxis, cellular activation, and cytokine production.

Data Presentation

Table 1: Summary of Reported Biological Activities of 12(R)-HETE in Inflammation

Biological ActivityCell Type/ModelEffective Concentration/DoseReference
Neutrophil ChemotaxisHuman NeutrophilsNot specified
Lymphocyte ChemotaxisHuman Lymphocytes~200-fold less potent than LTB4
Intracellular Calcium ReleaseHuman NeutrophilsThreshold: > 5 ng/ml (for 12-HETE)
In vivo Neutrophil InfiltrationDermis (guinea pig, rabbit, mouse, dog)Up to 50 µg per intradermal site

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the inflammatory properties of this compound.

Protocol 1: In Vitro Leukocyte Chemotaxis Assay

This protocol is designed to assess the ability of this compound to induce the migration of leukocytes, such as neutrophils or peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (in a suitable solvent, e.g., ethanol)

  • Isolated human neutrophils or PBMCs

  • Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plates with 3-5 µm pore size polycarbonate membranes)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Positive control: 12(R)-HETE or a known chemoattractant (e.g., fMLP for neutrophils, CCL2 for PBMCs)

  • Negative control: Vehicle (solvent used to dissolve this compound)

  • Cell staining and counting reagents (e.g., Calcein-AM, DAPI)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Isolate human neutrophils or PBMCs from fresh whole blood using standard density gradient centrifugation methods. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Chemotactic Agents: Prepare serial dilutions of this compound, 12(R)-HETE (positive control), and the vehicle control in chemotaxis buffer. A suggested concentration range for this compound is 1 nM to 10 µM.

  • Assay Setup:

    • Add the diluted this compound, controls, or buffer alone to the lower wells of the chemotaxis chamber.

    • Place the microporous membrane over the lower wells.

    • Add the cell suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane or in the lower well with a fluorescent dye.

    • Quantify the number of migrated cells using a fluorescence plate reader or by counting under a microscope.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).

Protocol 2: In Vitro Neutrophil Activation Assay (Oxidative Burst)

This protocol measures the ability of this compound to induce an oxidative burst in neutrophils, a key function in the inflammatory response.

Materials:

  • This compound

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Oxidative burst indicator dye (e.g., Dihydrorhodamine 123 or Luminol)

  • Positive control: Phorbol 12-myristate 13-acetate (PMA)

  • Negative control: Vehicle

  • Fluorescence or luminescence plate reader

Procedure:

  • Cell Preparation: Isolate neutrophils and resuspend in assay buffer at 2 x 10^6 cells/mL.

  • Dye Loading: Incubate the cells with the oxidative burst indicator dye according to the manufacturer's instructions.

  • Assay Setup:

    • Add the dye-loaded neutrophils to the wells of a microplate.

    • Add serial dilutions of this compound, PMA (positive control), or vehicle to the wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence or luminescence using a plate reader at 37°C for 60-90 minutes.

  • Data Analysis: Calculate the rate of reactive oxygen species (ROS) production or the total ROS produced (area under the curve).

Protocol 3: In Vivo Murine Air Pouch Model of Inflammation

This in vivo model creates a synovium-like cavity to study localized inflammation and leukocyte infiltration.

Materials:

  • This compound (in a sterile, injectable vehicle)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Sterile air

  • Inflammatory stimulus (e.g., carrageenan)

  • Phosphate-buffered saline (PBS)

  • Anesthesia

  • Surgical tools for pouch lavage

  • Cell counting and analysis reagents (e.g., hemocytometer, flow cytometry antibodies)

Procedure:

  • Air Pouch Formation:

    • Inject 3 mL of sterile air subcutaneously into the dorsum of the mice.

    • Three days later, inject another 2 mL of sterile air to maintain the pouch.

  • Induction of Inflammation:

    • On day 6, inject 1 mL of 1% carrageenan solution (or other inflammatory stimulus) into the air pouch.

    • Concurrently, inject this compound (e.g., 0.1 - 10 µg in vehicle) or vehicle control into the pouch.

  • Pouch Lavage and Analysis:

    • At a specified time point (e.g., 4, 24, or 48 hours) after injection, euthanize the mice.

    • Carefully inject 2 mL of sterile PBS into the air pouch and aspirate the fluid (lavage).

    • Measure the volume of the lavage fluid.

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Perform differential cell counts (e.g., neutrophils, macrophages) using cytospin preparations and staining or by flow cytometry.

  • Mediator Analysis: The lavage fluid can also be centrifuged, and the supernatant can be used to measure the levels of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.

  • Data Analysis: Compare the number and type of infiltrating cells and the levels of inflammatory mediators between the this compound-treated groups and the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the putative signaling pathway of 12(R)-HETE and a general experimental workflow for studying the effects of this compound.

G cluster_0 Putative Signaling Pathway of 12(R)-HETE Arachidonic_Acid Arachidonic Acid LOX12R 12R-Lipoxygenase Arachidonic_Acid->LOX12R HETE_12R 12(R)-HETE LOX12R->HETE_12R BLT_Receptor BLT Receptor HETE_12R->BLT_Receptor G_Protein G-Protein Activation BLT_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Cell_Activation Cell Activation PKC_Activation->Cell_Activation

Caption: Putative signaling pathway for 12(R)-HETE-induced cellular responses.

G cluster_1 Experimental Workflow for this compound Hypothesis Hypothesis: this compound modulates inflammation In_Vitro In Vitro Studies Hypothesis->In_Vitro Chemotaxis_Assay Leukocyte Chemotaxis Assay In_Vitro->Chemotaxis_Assay Neutrophil_Activation Neutrophil Activation Assay In_Vitro->Neutrophil_Activation Cytokine_Assay Cytokine Production Assay In_Vitro->Cytokine_Assay In_Vivo In Vivo Studies Chemotaxis_Assay->In_Vivo Neutrophil_Activation->In_Vivo Cytokine_Assay->In_Vivo Air_Pouch Murine Air Pouch Model In_Vivo->Air_Pouch Data_Analysis Data Analysis and Interpretation Air_Pouch->Data_Analysis Conclusion Conclusion on Inflammatory Role Data_Analysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to begin investigating the role of this compound in inflammation. While direct evidence for its activity is currently limited, the established pro-inflammatory functions of its precursor, 12(R)-HETE, provide a strong rationale for exploring the biological effects of this metabolite. The suggested in vitro and in vivo models will enable a thorough characterization of the potential immunomodulatory properties of this compound, contributing to a better understanding of the complex roles of lipid mediators in inflammatory diseases.

References

Application Notes and Protocols for Tetranor-12(R)-HETE in Cardiovascular Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], an eicosanoid derived from arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) and cytochrome P450 (CYP) enzymes. While much of the research in the field of eicosanoids and cardiovascular disease has focused on the 12(S)-HETE isomer, emerging evidence suggests that 12(R)-HETE and its metabolites may also play significant roles in cardiovascular pathophysiology. This document provides an overview of the potential applications of this compound in cardiovascular research and detailed protocols for its study.

Background

Eicosanoids, including the HETE family, are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, cell growth, and vascular tone. In the cardiovascular system, 12-HETE has been implicated in conditions such as atherosclerosis, myocardial infarction, and heart failure. The biological effects of 12-HETE are stereospecific, with the 12(S) and 12(R) isomers often exhibiting different activities. This compound is formed from 12(R)-HETE via β-oxidation, a metabolic process that can modify the activity and clearance of the parent compound.

Key Signaling Pathways

Based on studies of the parent compound, 12(R)-HETE, two key signaling pathways are of interest for the investigation of this compound in cardiovascular disease:

  • Aryl Hydrocarbon Receptor (AHR) Pathway: 12(R)-HETE has been identified as a potential endogenous activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] AHR activation is known to modulate inflammatory responses and cellular proliferation, both of which are critical in cardiovascular disease.

  • Thromboxane A2 (TP) Receptor Pathway: Both 12(S)- and 12(R)-HETE can act as competitive inhibitors at the Thromboxane A2 (TP) receptor.[2] By competing with the potent vasoconstrictor and platelet activator thromboxane A2, these molecules can influence vascular tone and platelet aggregation.

Data Presentation

Table 1: Effects of 12(R)-HETE on Aryl Hydrocarbon Receptor (AHR) Activation
Cell LineConcentration of 12(R)-HETEReporter Gene Assay (Fold Induction)Target Gene (CYP1A1) Induction (Fold Induction)Reference
HepG2 (Human Hepatoma)1 µM~3.5~8[1]
HaCaT (Human Keratinocyte)1 µM~4~12[1]

Note: Data presented is for the parent compound 12(R)-HETE, as specific quantitative data for this compound is not currently available. It is hypothesized that this compound may exhibit similar, though potentially modified, activity.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (e.g., tetranor-12(S)-HETE-d8)

  • Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: a. To 100 µL of plasma, add 10 µL of internal standard solution. b. Add 300 µL of ice-cold methanol to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 1d onto the SPE cartridge. c. Wash the cartridge with 1 mL of 15% methanol in water. d. Elute the analytes with 1 mL of acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis: a. Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Gradient: A suitable gradient to separate this compound from other isomers.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 µL b. Mass Spectrometry Detection:
    • Ionization Mode: Negative Electrospray Ionization (ESI-)
    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: In Vitro Aryl Hydrocarbon Receptor (AHR) Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate the AHR signaling pathway.

Materials:

  • HepG2 cells (or other suitable cell line)

  • AHR-responsive luciferase reporter plasmid (e.g., pGudLuc1.1)

  • Transfection reagent

  • This compound

  • TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control

  • Luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Transfection: a. Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well. b. After 24 hours, transfect the cells with the AHR-responsive luciferase reporter plasmid according to the manufacturer's protocol.

  • Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). b. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM TCDD). c. Incubate the cells for 24 hours.

  • Luciferase Assay: a. Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. b. Normalize luciferase activity to total protein concentration for each well. c. Express the results as fold induction over the vehicle control.

Protocol 3: Western Blot for NF-κB Activation

This protocol details the detection of NF-κB activation in endothelial or smooth muscle cells treated with this compound by measuring the phosphorylation of the p65 subunit.

Materials:

  • Human Aortic Endothelial Cells (HAECs) or Human Aortic Smooth Muscle Cells (HASMCs)

  • This compound

  • TNF-α (as a positive control)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Culture HAECs or HASMCs to 80-90% confluency. b. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., 10 ng/mL TNF-α).

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Determine protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify band intensities and normalize the phosphorylated p65 signal to total p65 and the loading control (β-actin).

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound TP_Receptor TP Receptor This compound->TP_Receptor Inhibition AHR_complex Cytosolic AHR Complex This compound->AHR_complex Activation PLC PLC TP_Receptor->PLC Blocks Activation AHR_translocation AHR Translocation AHR_complex->AHR_translocation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Effects_1 Downstream_Effects_1 PKC->Downstream_Effects_1 Vasoconstriction Platelet Aggregation Ca_release->Downstream_Effects_1 AHR_ARNT AHR-ARNT Complex AHR_translocation->AHR_ARNT XRE XRE AHR_ARNT->XRE Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Downstream_Effects_2 Downstream_Effects_2 Gene_Transcription->Downstream_Effects_2 Inflammatory Response

Caption: Putative signaling pathways of this compound in cardiovascular cells.

experimental_workflow cluster_animal_model In Vivo Model: Cardiac Hypertrophy cluster_analysis Sample Analysis cluster_cell_culture In Vitro Model: Endothelial Cells TAC_Surgery Transverse Aortic Constriction (TAC) in Mice Tissue_Harvest Harvest Heart and Plasma TAC_Surgery->Tissue_Harvest LC_MS LC-MS/MS for This compound Tissue_Harvest->LC_MS Histology Histological Analysis (Fibrosis, Hypertrophy) Tissue_Harvest->Histology qPCR qPCR for Inflammatory Markers (e.g., MCP-1) Tissue_Harvest->qPCR Cell_Treatment Treat Endothelial Cells with This compound Western_Blot Western Blot for NF-κB Activation Cell_Treatment->Western_Blot Migration_Assay Cell Migration Assay Cell_Treatment->Migration_Assay Reporter_Assay AHR Reporter Assay Cell_Treatment->Reporter_Assay

Caption: Experimental workflow for studying this compound in cardiovascular disease.

References

Application Notes and Protocols for Investigating Tetranor-12(R)-HETE in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid by 12R-lipoxygenase (ALOX12B) and cytochrome P450 enzymes. While the biological functions of the more extensively studied 12(S)-HETE isomer are well-documented in cancer progression, the role of 12(R)-HETE and its metabolites, such as this compound, remains largely unexplored. This document provides a detailed guide for investigating the potential effects of this compound on cancer cell lines, with a focus on its hypothesized signaling through the leukotriene B4 receptor 2 (BLT2).

The parent compound, 12(R)-HETE, is known to be a ligand for BLT2, a G protein-coupled receptor implicated in various cancer-promoting processes, including proliferation, survival, and invasion. It is hypothesized that this compound may retain biological activity and signal through this receptor. These application notes and protocols are designed to enable researchers to systematically evaluate the effects of this compound on cancer cell signaling, proliferation, and apoptosis.

Data Presentation

As direct quantitative data for this compound in cancer cell lines is not yet available in published literature, the following table provides a template for summarizing key quantitative data that should be generated from the described experimental protocols.

Table 1: Quantitative Analysis of this compound Effects on Cancer Cell Lines

Cancer Cell LineAssayParameter MeasuredThis compound ConcentrationResult (e.g., IC50, % Inhibition)
e.g., PC-3Cell Viability (MTT)Cell Proliferation0.1, 1, 10, 100 nM; 1 µM
(Prostate Cancer)
Apoptosis (Caspase 3/7)Caspase Activity0.1, 1, 10, 100 nM; 1 µM
Western Blotp-ERK/total ERK100 nM (at 5, 15, 30, 60 min)
p-Akt/total Akt100 nM (at 5, 15, 30, 60 min)
NF-κB Reporter AssayLuciferase Activity0.1, 1, 10, 100 nM; 1 µM
e.g., MDA-MB-231Cell Viability (MTT)Cell Proliferation0.1, 1, 10, 100 nM; 1 µM
(Breast Cancer)
Apoptosis (Caspase 3/7)Caspase Activity0.1, 1, 10, 100 nM; 1 µM
Western Blotp-ERK/total ERK100 nM (at 5, 15, 30, 60 min)
p-Akt/total Akt100 nM (at 5, 15, 30, 60 min)
NF-κB Reporter AssayLuciferase Activity0.1, 1, 10, 100 nM; 1 µM

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

Materials:

  • This compound (commercially available, e.g., from Cayman Chemical or Santa Cruz Biotechnology)

  • Ethanol (200 proof, molecular biology grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation: this compound is typically supplied in ethanol. Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO.

    • Under a sterile hood, evaporate the ethanol from the commercial preparation using a gentle stream of nitrogen gas.

    • Resuspend the dried this compound in the desired volume of DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Cell Culture and Treatment

Materials:

  • Cancer cell lines of interest (e.g., PC-3, MDA-MB-231, PANC-1)

  • Complete growth medium appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Procedure:

  • Cell Culture:

    • Culture cancer cell lines in their recommended complete growth medium, supplemented with FBS and penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.

  • Cell Seeding:

    • For experiments, harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours after seeding.

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the specified duration of the experiment (e.g., 24-72 hours for proliferation/apoptosis assays, or shorter time points for signaling pathway analysis).

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in Protocol 2.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 2.

  • At the end of the treatment period, add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express caspase activity as fold-change relative to the vehicle-treated control.

Protocol 5: Western Blot Analysis for Signaling Pathway Activation

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Mandatory Visualization

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Response This compound This compound BLT2 Receptor BLT2 Receptor This compound->BLT2 Receptor Binds G-protein G-protein BLT2 Receptor->G-protein Activates PLC PLC G-protein->PLC PI3K PI3K G-protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Regulates Akt Akt PI3K->Akt IKK IKK Akt->IKK Akt->Gene Transcription Regulates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates NF-κB_nuc->Gene Transcription Induces Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Invasion Invasion Gene Transcription->Invasion

Caption: Hypothesized signaling pathway of this compound in cancer cells.

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Analysis cluster_3 Data Interpretation Prepare Stock Prepare this compound Stock Solution (in DMSO) Prepare Working Prepare Working Solutions (in Culture Medium) Prepare Stock->Prepare Working Treat Cells Treat Cells with This compound Prepare Working->Treat Cells Culture Cells Culture Cancer Cell Lines Seed Cells Seed Cells into Appropriate Plates Culture Cells->Seed Cells Seed Cells->Treat Cells Viability Assay Cell Viability Assay (e.g., MTT) Treat Cells->Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Caspase-Glo) Treat Cells->Apoptosis Assay Signaling Analysis Signaling Pathway Analysis (e.g., Western Blot) Treat Cells->Signaling Analysis Data Analysis Quantitative Data Analysis and Interpretation Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Signaling Analysis->Data Analysis

Caption: Experimental workflow for investigating this compound.

Application Notes and Protocols for the In Vitro Synthesis of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro synthesis of tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid), a key metabolite of 12(R)-HETE formed through peroxisomal β-oxidation. The synthesis of its precursor, 12(R)-HETE, from arachidonic acid is also detailed. This protocol is designed for researchers in lipid biochemistry, pharmacology, and drug development who require a reliable source of this important signaling molecule for their studies. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the enzymatic synthesis, purification, and characterization of this compound.

Introduction

This compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid. Its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), is produced by the action of specific lipoxygenases, such as 12R-lipoxygenase (12R-LOX), or cytochrome P450 enzymes. Following its synthesis, 12(R)-HETE can undergo β-oxidation, primarily within peroxisomes, to yield the chain-shortened metabolite, this compound.[1][2] Understanding the biological roles of this compound has been hampered by its limited commercial availability. The following protocols provide a robust method for its in vitro synthesis, enabling further investigation into its physiological and pathological significance.

Signaling Pathway for the Biosynthesis of 12(R)-HETE

The initial step in the biosynthesis of this compound is the conversion of arachidonic acid to 12(R)-HETE. This can be achieved through the action of 12R-lipoxygenase (ALOX12B) which catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then subsequently reduced by glutathione peroxidases (GPX) to the more stable 12(R)-HETE.

12(R)-HETE Biosynthesis Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE ALOX12B 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE GPX1/2/4 This compound Synthesis Workflow cluster_0 Part 1: 12(R)-HETE Synthesis cluster_1 Part 2: this compound Synthesis Arachidonic Acid Arachidonic Acid Enzymatic Reaction 1 Enzymatic Reaction (ALOX12B, GPX) Arachidonic Acid->Enzymatic Reaction 1 Purification 1 SPE Purification Enzymatic Reaction 1->Purification 1 12R_HETE_Intermediate Purified 12(R)-HETE Purification 1->12R_HETE_Intermediate Enzymatic Reaction 2 Peroxisomal β-Oxidation 12R_HETE_Intermediate->Enzymatic Reaction 2 Purification 2 RP-HPLC Purification Enzymatic Reaction 2->Purification 2 Final_Product This compound Purification 2->Final_Product

References

Application Notes and Protocols: Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation.[1] 12(R)-HETE is an eicosanoid, a signaling molecule derived from arachidonic acid, and has been implicated in various physiological and pathological processes, particularly in inflammation and skin disorders like psoriasis. While the biological functions of this compound are not yet well-defined, its status as a primary metabolite of the bioactive 12(R)-HETE suggests its potential role in modulating or terminating the signaling cascades initiated by its parent compound. These application notes provide an overview of the commercial availability, properties, and potential research applications of this compound, along with protocols for its analysis. Given the limited direct data on this compound, information regarding its precursor, 12(R)-HETE, is included for context and to guide experimental design.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several suppliers as a research chemical, typically dissolved in an organic solvent like ethanol. It is crucial to handle and store the compound as recommended by the supplier to ensure its stability and integrity.

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberFormulationPurityStorage
Cayman Chemical34565A solution in ethanol≥98%-80°C
Santa Cruz Biotechnologysc-208533Not specifiedNot specified-80°C
GlpBioGC45023Not specifiedNot specified-20°C or -80°C

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 135271-51-1[1]
Molecular Formula C₁₆H₂₆O₃[1]
Molecular Weight 266.4 g/mol [1]
Formal Name 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid[1]
Synonyms 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE
Solubility (in Ethanol) ≥10 mg/mL
Stability At least one year at -80°C

Biological Context and Potential Applications

The Parent Compound: 12(R)-HETE

12(R)-HETE is a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) pathway, and also via cytochrome P450 enzymes. It is notably found in high concentrations in psoriatic lesions and is considered a mediator of inflammation.

Known Biological Activities of 12(R)-HETE:

  • Neutrophil Chemoattractant: 12(R)-HETE has been shown to be a chemoattractant for neutrophils, suggesting a role in recruiting these immune cells to sites of inflammation.

  • Aryl Hydrocarbon Receptor (AHR) Pathway Modulation: Studies suggest that 12(R)-HETE can indirectly activate the AHR pathway, a ligand-activated transcription factor involved in regulating immune responses and cellular proliferation.

  • Receptor Binding: 12(R)-HETE has been shown to bind to the leukotriene B4 receptor 2 (BLT2) and can act as a competitive antagonist at the thromboxane receptor.

Research Applications for this compound

As a metabolite of 12(R)-HETE, this compound is a valuable tool for several research applications:

  • Metabolic Studies: Investigating the pharmacokinetics and metabolic fate of 12(R)-HETE in various biological systems.

  • Biomarker Discovery: Quantifying the levels of this compound in biological samples may serve as a biomarker for 12R-LOX pathway activation and associated pathologies.

  • Investigating Biological Activity: Although currently uncharacterized, this compound may possess its own biological activities, potentially modulating or opposing the effects of 12(R)-HETE.

  • Reference Standard: For the identification and quantification of endogenous this compound in complex biological matrices using techniques like mass spectrometry.

Signaling Pathways

The direct signaling pathways of this compound have not been elucidated. However, understanding the metabolic pathway from arachidonic acid to this compound provides a framework for its biological context.

Tetranor_12R_HETE_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid 12R_HPETE 12(R)-HPETE Arachidonic_Acid->12R_HPETE 12R-Lipoxygenase / CYP450 12R_HETE 12(R)-HETE 12R_HPETE->12R_HETE Glutathione Peroxidase Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE β-oxidation

Caption: Metabolic pathway of this compound formation.

Based on the known signaling of its precursor, a potential, yet unconfirmed, signaling pathway for 12(R)-HETE is presented below. It is important to note that it is unknown if this compound interacts with these same pathways.

Twelve_R_HETE_Signaling_Pathway 12R_HETE 12(R)-HETE BLT2 BLT2 Receptor 12R_HETE->BLT2 Binds Thromboxane_Receptor Thromboxane Receptor 12R_HETE->Thromboxane_Receptor Antagonizes AHR Aryl Hydrocarbon Receptor (AHR) 12R_HETE->AHR Indirectly Activates Inflammation Inflammation BLT2->Inflammation Cellular_Response Cellular Response Thromboxane_Receptor->Cellular_Response AHR->Cellular_Response

Caption: Putative signaling pathways of 12(R)-HETE.

Experimental Protocols

General Guidelines for Handling and Use
  • Storage: Store this compound at -80°C in the solvent it was supplied in. Avoid repeated freeze-thaw cycles.

  • Preparation of Stock Solutions: If supplied as a solid, dissolve in an appropriate organic solvent such as ethanol, DMSO, or DMF to prepare a concentrated stock solution. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer. Note that the solubility in aqueous solutions is limited.

  • Use in Cell Culture: When using in cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control should always be included in the experimental design.

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological samples. Optimization of chromatographic conditions and mass spectrometry parameters will be required for specific instrumentation and matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of ~3.5 with acetic acid.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or a related deuterated eicosanoid).

  • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove salts and polar impurities.

  • Elute the lipids with a non-polar solvent such as ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is suitable for the separation of eicosanoids.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or acetic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the analytes. The gradient should be optimized to achieve good separation from other isomers.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will need to be determined by infusing a standard of this compound.

Table 3: Example LC-MS/MS Parameters for HETE Analysis (Adaptable for this compound)

ParameterSetting
Ionization Mode Negative ESI
Precursor Ion [M-H]⁻ (for 12-HETE) m/z 319.2
Product Ions (for 12-HETE) m/z 179.1, 115.1
Collision Energy To be optimized
Capillary Voltage To be optimized
Source Temperature To be optimized

Note: The MRM transitions for this compound (precursor ion [M-H]⁻ at m/z 265.2) will need to be empirically determined.

LCMS_Workflow Sample Biological Sample (e.g., plasma, supernatant) Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis and Quantification LCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Stability of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetranor-12(R)-HETE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound upon receiving it?

A1: Upon receipt, this compound, typically supplied in a solution of ethanol or another organic solvent, should be stored at -80°C.[1] It is crucial to minimize exposure to light and air. For long-term stability, it is advisable to aliquot the stock solution into smaller, single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors contributing to the degradation of this compound, a polyunsaturated fatty acid metabolite, are:

  • Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation when exposed to air (oxygen). This process can be accelerated by light and heat.

  • Temperature: Storage at temperatures warmer than -80°C can lead to increased degradation over time.

  • Light: Exposure to light, especially UV light, can promote photo-oxidation.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and oxygen into the solution, accelerating degradation.

  • Solvent Evaporation: If the storage container is not properly sealed, the solvent can evaporate, leading to an increase in the concentration of the analyte and potentially causing it to come out of solution, which may increase its susceptibility to oxidation.

Q3: For how long can I expect this compound to be stable when stored correctly?

A3: When stored at -80°C in a suitable organic solvent such as ethanol, this compound is expected to be stable for at least one year.[1] However, for critical applications, it is recommended to verify the purity of the standard periodically, especially if it has been stored for an extended period or if the storage conditions have been compromised.

Q4: Can I store this compound at -20°C?

A4: While storage at -20°C is better than refrigeration or room temperature, -80°C is strongly recommended for long-term stability of eicosanoids. At -20°C, the rate of degradation, including oxidation, is significantly higher than at -80°C. For short-term storage of working solutions (a few days to a week), -20°C may be acceptable, but for stock solutions and long-term storage, -80°C is essential to ensure integrity.

Q5: What is the best way to prepare working solutions from a stock of this compound?

A5: To prepare working solutions, allow the stock vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the cold solution. Use a gentle stream of inert gas (argon or nitrogen) to flush the headspace of the stock vial before resealing to minimize exposure to oxygen. Dilute the stock solution with an appropriate solvent for your experiment. For aqueous buffers, it is often necessary to first dilute the stock in a water-miscible organic solvent before adding it to the buffer to prevent precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my experiment. Degradation of this compound stock or working solution.1. Verify the storage conditions of your stock solution (-80°C, protected from light). 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Prepare fresh working solutions for each experiment. 4. Assess the purity of your stock solution using a suitable analytical method like LC-MS/MS (see Experimental Protocols).
Inconsistent or irreproducible experimental results. Inconsistent concentration of this compound due to solvent evaporation or degradation.1. Ensure vials are tightly sealed to prevent solvent evaporation. 2. Use vials with PTFE-lined caps for optimal sealing. 3. Always allow the stock solution to reach room temperature before opening. 4. Minimize the time the stock solution is at room temperature.
Appearance of extra peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Presence of degradation products, likely from oxidation.1. Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible. 2. Use high-purity, degassed solvents for preparing solutions. 3. Store solutions in amber vials to protect from light. 4. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent, if compatible with your experimental system.
Precipitation of the compound in aqueous buffer. Low aqueous solubility of this compound.1. First, dissolve the required amount of the stock solution in a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO). 2. Slowly add this solution to the aqueous buffer with gentle vortexing. 3. Do not exceed the solubility limit of this compound in your final aqueous medium.

Quantitative Data on Stability

While specific long-term stability data for this compound under various conditions is not extensively published, the following table provides an illustrative example of a stability study design for a HETE analog. Researchers are encouraged to perform their own stability assessments for critical applications.

Illustrative Stability of a HETE Analog in Ethanol (% of Initial Concentration Remaining)

Storage Duration-80°C-20°C4°CRoom Temperature (25°C)
1 Month >99%95 - 99%85 - 95%<80%
3 Months >98%90 - 95%<80%Significantly degraded
6 Months >97%80 - 90%Significantly degradedSignificantly degraded
1 Year >95%<80%Significantly degradedSignificantly degraded

Note: This table is for illustrative purposes and actual stability may vary. It is crucial to protect the compound from light and oxygen at all temperatures.

Experimental Protocols

Protocol for Assessing the Stability of this compound by LC-MS/MS

This protocol outlines a stability-indicating method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound and detect potential degradation products.

1. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber glass vials under an argon or nitrogen atmosphere.

  • Store aliquots at different temperature conditions (e.g., -80°C, -20°C, 4°C, and 25°C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

2. Analytical Sample Preparation:

  • Prepare a calibration curve by serially diluting a fresh stock solution of this compound to concentrations ranging from approximately 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Dilute the stored stability samples to fall within the calibration curve range.

  • To each calibrator, QC, and stability sample, add a known amount of a suitable internal standard (e.g., a deuterated analog like 12(S)-HETE-d8, as a proxy if a this compound-d4 is unavailable).

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Q1: 265.2 m/z → Q3: [specific fragment ion, e.g., 165.1 m/z]

    • Internal Standard (e.g., 12(S)-HETE-d8): Q1: 327.2 m/z → Q3: [specific fragment ion, e.g., 179.1 m/z] (Note: Fragment ions should be optimized by direct infusion of the standards.)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the concentration of this compound in the stability samples using the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point and storage condition.

  • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

Factors Affecting this compound Stability T12H This compound (in solution) Degradation Degradation (Loss of Purity & Activity) T12H->Degradation Oxygen Oxygen (Air Exposure) Oxygen->Degradation promotes oxidation Light Light (UV Exposure) Light->Degradation promotes photo-oxidation Temp High Temperature (> -80°C) Temp->Degradation accelerates reactions FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation introduces O2/H2O

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting Workflow for this compound Stability start Inconsistent Results or Loss of Activity Observed check_storage Verify Storage Conditions (-80°C, dark, sealed) start->check_storage check_handling Review Handling Procedures (aliquoting, inert gas) check_storage->check_handling Correct new_aliquot Use a Fresh Aliquot or New Stock check_storage->new_aliquot Incorrect analyze_purity Assess Purity via LC-MS/MS check_handling->analyze_purity Correct check_handling->new_aliquot Incorrect degraded Degradation Confirmed analyze_purity->degraded Low Purity not_degraded Purity is High analyze_purity->not_degraded High Purity degraded->new_aliquot other_factors Investigate Other Experimental Variables (e.g., reagents, cells) not_degraded->other_factors

Caption: A logical workflow for troubleshooting experimental issues related to this compound stability.

References

Technical Support Center: Troubleshooting Low Recovery of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the low recovery of tetranor-12(R)-HETE during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing significantly low recovery of this compound in our plasma samples after solid-phase extraction (SPE). What are the potential causes and solutions?

A1: Low recovery of this compound, a metabolite of 12(R)-HETE formed via β-oxidation, is a common challenge.[1] The issue often lies within the sample handling and SPE procedure. Here are the primary areas to investigate:

  • Sample Collection and Storage: Eicosanoids are susceptible to degradation. Ensure samples are collected in the presence of an antioxidant (e.g., butylated hydroxytoluene - BHT) and immediately stored at -80°C.[2]

  • Incorrect Sample pH: The pH of the sample is critical for efficient binding to the SPE sorbent. For acidic analytes like this compound, the sample should be acidified to a pH below its pKa (typically around 4-5) to ensure it is in a neutral, less polar form, which enhances its retention on a reversed-phase sorbent.

  • Inadequate Sorbent Conditioning and Equilibration: The SPE cartridge must be properly conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution at the same pH as your sample. Skipping or rushing these steps will lead to poor analyte retention.

  • Suboptimal Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For this compound, a common issue is a wash step that is too aggressive or an elution step that is too weak.

  • Analyte Breakthrough: This occurs when the analyte fails to bind to the sorbent and is lost during the sample loading or washing steps. This can be caused by incorrect pH, improper sorbent choice, or an excessively high flow rate.

Q2: What are the recommended SPE sorbent and solvent conditions for extracting this compound from biological fluids like plasma or urine?

A2: For a lipophilic and acidic compound like this compound, a C18 reversed-phase SPE cartridge is the most common and effective choice. Below is a summary of a typical SPE protocol:

StepSolvent/SolutionPurpose
Conditioning 2-3 mL MethanolTo activate the C18 sorbent.
Equilibration 2-3 mL Deionized Water (acidified to pH 3-4)To prepare the sorbent for the acidified sample.
Sample Loading Plasma/Urine (acidified to pH 3-4)To bind this compound to the sorbent.
Washing 2-3 mL Water/Methanol (e.g., 95:5 v/v)To remove polar interferences.
Washing 2-3 mL HexaneTo remove non-polar interferences.
Elution 1-2 mL Ethyl Acetate or MethanolTo desorb the analyte from the sorbent.

Q3: Our lab is using LC-MS/MS for quantification. What are the typical mass transitions (precursor/product ions) for this compound?

A3: For LC-MS/MS analysis of this compound, electrospray ionization (ESI) in negative ion mode is preferred due to the presence of the carboxylic acid group. The relevant mass transitions are:

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)
This compound 265.18109.07

Note: These values may require slight optimization depending on the specific mass spectrometer used.[3][4]

Q4: We suspect matrix effects are impacting our quantification of this compound. How can we identify and mitigate this?

A4: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis.[5]

  • Identification: To assess matrix effects, compare the peak area of a standard spiked into a post-extraction blank matrix sample with the peak area of a standard in a neat solution. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Optimize the SPE wash steps to better remove interfering compounds.

    • Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering compounds.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an appropriate internal standard (e.g., this compound-d4).

    • Acidify the sample to pH 3-4 with 2M HCl.

    • Vortex and centrifuge to precipitate proteins.

  • SPE Cartridge Preparation:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water (pH 3-4).

  • Extraction:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

    • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

  • Elution and Reconstitution:

    • Elute the this compound with 2 mL of ethyl acetate or methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: As specified in the table in Q3.

Visualizations

G cluster_pathway Biosynthesis and Metabolism of 12(R)-HETE Arachidonic_Acid Arachidonic Acid 12(R)-HETE 12(R)-HETE Arachidonic_Acid->12(R)-HETE 12R-Lipoxygenase / Cytochrome P450 This compound This compound 12(R)-HETE->this compound Peroxisomal β-Oxidation

Caption: Biosynthesis of 12(R)-HETE and its metabolism to this compound.

G cluster_workflow Troubleshooting Workflow for Low Recovery Start Low Recovery of This compound Check_Sample Check Sample Handling: - Storage at -80°C? - Antioxidant used? Start->Check_Sample Check_SPE Review SPE Protocol: - Correct pH? - Sorbent conditioned? Start->Check_SPE Check_LCMS Verify LC-MS/MS Method: - Correct MRM? - Matrix effects? Start->Check_LCMS Solution_Sample Implement Proper Sample Handling Check_Sample->Solution_Sample Solution_SPE Optimize SPE: - Adjust pH - Modify wash/elution Check_SPE->Solution_SPE Solution_LCMS Refine LC-MS/MS: - Use internal standard - Adjust gradient Check_LCMS->Solution_LCMS

Caption: A logical workflow for troubleshooting low recovery issues.

References

Technical Support Center: Tetranor-12(R)-HETE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of tetranor-12(R)-HETE, a key β-oxidation metabolite of 12(R)-HETE. Accurate measurement of this analyte is critical for research into its biological roles, but the process is fraught with potential challenges ranging from sample collection to data analysis.

Troubleshooting Guides

This section addresses specific problems encountered during the quantification workflow in a question-and-answer format.

Problem: Low Analyte Recovery

Question: Why is my this compound recovery consistently low after Solid-Phase Extraction (SPE)?

Answer: Low recovery is a common issue often stemming from suboptimal sample preparation. Several factors can contribute:

  • Incorrect SPE Sorbent/Protocol: Eicosanoid analysis typically uses C18 reverse-phase cartridges.[1] The protocol, including column conditioning, sample loading, washing, and elution steps, must be optimized. Inadequate conditioning or using a wash solvent that is too strong can lead to premature elution of the analyte. Conversely, an elution solvent that is too weak will result in incomplete recovery from the cartridge.

  • Sample pH: The pH of the sample during the loading step is critical. Acidification of the sample (e.g., to pH 3) is often required to ensure that the carboxylic acid group on this compound is protonated, allowing for better retention on the C18 sorbent.

  • Analyte Degradation: Eicosanoids can be unstable.[2] Delays in processing, exposure to high temperatures, or repeated freeze-thaw cycles can lead to degradation. It is crucial to process samples quickly on ice and store them at -80°C.[3]

  • Protein Binding: In matrices like plasma or serum, analytes may be strongly bound to proteins. A protein precipitation step, for example with acetonitrile or methanol, prior to SPE can improve recovery.[1][4]

Problem: High Signal Variability & Poor Reproducibility

Question: What is causing poor reproducibility between my technical or biological replicates?

Answer: Poor reproducibility can be introduced at multiple stages of the analytical process.

  • Inconsistent Sample Preparation: The most common source of variability is inconsistent sample handling. Ensure that every sample is treated identically, from thawing and extraction to final reconstitution. Automating steps where possible can reduce human error.

  • Matrix Effects: The sample matrix (e.g., urine, plasma) contains numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can vary significantly between samples, leading to high variability. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for this.

  • Ex Vivo Formation: Eicosanoids can be artificially generated during sample collection and processing, particularly in blood samples where platelet activation can produce high levels of related compounds. Using anticoagulants and enzyme inhibitors (like indomethacin) during collection can mitigate this.

  • Instrumental Variability: Issues such as a dirty ion source, inconsistent autosampler injection volumes, or fluctuating LC pump pressures can all contribute to poor reproducibility. Regular instrument maintenance and quality control checks are essential.

Problem: Inaccurate Quantification

Question: My final calculated concentrations seem incorrect or systematically biased. What are the likely causes?

Answer: Inaccurate quantification often points to issues with calibration or the choice of internal standard.

  • Inappropriate Internal Standard (IS): The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d8). This ensures that it has nearly identical chemical properties, extraction recovery, and ionization efficiency. Using a structurally similar but not identical compound can lead to bias because its recovery and ionization response may differ from the analyte. Deuterium-labeled standards can sometimes elute slightly earlier than the native compound on reverse-phase columns, which may reduce their ability to perfectly correct for matrix effects if the interference is highly localized in the chromatogram.

  • Calibration Curve Issues: The calibration curve must bracket the expected concentration of the analyte in the samples. Using a matrix for the calibration standards that does not match the study samples (e.g., standards in solvent vs. samples in plasma) can lead to inaccurate results due to uncorrected matrix effects.

  • Isomeric Interference: this compound has stereoisomers (e.g., tetranor-12(S)-HETE) and positional isomers. If the chromatographic method does not adequately separate these isomers, and the mass spectrometer cannot distinguish them (as they have the same mass), the signal for the peak of interest may be artificially inflated, leading to over-quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound quantification?

A stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., containing deuterium, ¹³C, or ¹⁵N) is the gold standard. It co-elutes with the analyte and experiences the same extraction efficiency and matrix effects, allowing for the most accurate correction. If a SIL-IS for the specific tetranor metabolite is unavailable, a SIL-IS of the parent compound, 12(R)-HETE-d8, is a common alternative, though less ideal.

Q2: How should I collect and store samples to prevent analyte degradation?

For blood collection, use tubes containing an anticoagulant (e.g., EDTA). To prevent ex vivo formation of eicosanoids from activated platelets, samples should be placed on ice immediately after collection and centrifuged at 4°C as soon as possible to separate plasma. Adding antioxidants (like BHT) or cyclooxygenase inhibitors may also be necessary. All samples (plasma, urine, tissues) should be snap-frozen and stored at -80°C until analysis to prevent degradation. Avoid multiple freeze-thaw cycles.

Q3: What are the critical parameters for LC-MS/MS method development?

Key parameters include:

  • Chromatographic Separation: A robust reverse-phase HPLC or UPLC method is needed. Chiral chromatography is essential to separate the R and S enantiomers of HETE metabolites, which is critical as they often have different biological activities.

  • Mass Spectrometry: The analysis is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Q4: How can I assess and mitigate matrix effects?

Matrix effects can be evaluated by comparing the analyte's signal in a post-extraction spiked sample matrix to its signal in a clean solvent. To mitigate them:

  • Use a Co-eluting SIL-IS: This is the most effective method for correction.

  • Improve Sample Cleanup: More extensive sample preparation, such as multi-step SPE or liquid-liquid extraction, can remove more interfering compounds.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.

  • Optimize Chromatography: Improving chromatographic separation can move the analyte peak away from co-eluting matrix components.

Quantitative Data & Protocols

Data Tables

Table 1: Comparison of Sample Preparation Strategies for Eicosanoids

MethodDescriptionTypical Recovery %Key AdvantagesCommon Pitfalls
Protein Precipitation (PPT) Sample is mixed with a cold organic solvent (e.g., methanol/acetonitrile) to precipitate proteins.50-80%Fast and simple.High matrix effects, insufficient cleanup for complex samples.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.60-90%Can provide cleaner extracts than PPT.Poor recovery for more hydrophilic compounds; can be labor-intensive.
Solid-Phase Extraction (SPE) Sample is passed through a solid sorbent (e.g., C18) that retains the analyte, which is then eluted with a solvent.>70%High recovery and excellent sample cleanup, reducing matrix effects.Requires careful method development; can be more time-consuming.

Table 2: Typical LC-MS/MS Parameters for HETE Metabolite Analysis

ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for lipids.
Chiral Column e.g., ChiralPak AD-RHNecessary for separating R and S enantiomers.
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcid modifier promotes protonation for reverse-phase retention and better ionization.
Mobile Phase B Acetonitrile/Methanol with 0.1% AcidOrganic solvent for eluting the analytes.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group on HETE metabolites is readily deprotonated.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.
Example MRM Transition 12-HETE: m/z 319.2 -> 179.1Precursor ion [M-H]⁻; Product ion from fragmentation.
Internal Standard 12-HETE-d8: m/z 327.2 -> 184.1Monitors a stable isotope-labeled analog for quantification.
Experimental Protocol: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general methodology for extracting this compound from human plasma using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add 20 µL of an internal standard solution (e.g., this compound-d4 in ethanol).

    • Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant by adding 1 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol, followed by 2 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the entire acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove excess water.

  • Elution:

    • Elute the analyte by passing 2 mL of methanol through the cartridge into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Visualizations

Workflow & Pitfall Diagram

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Sample Collection (Plasma, Urine, Tissue) Storage 2. Sample Storage (-80°C) SampleCollection->Storage Pitfall1 Pitfall: Ex vivo formation [5, 20] Analyte degradation Storage->Pitfall1 SpikeIS 3. Spike Internal Standard (IS) Storage->SpikeIS Extraction 4. Extraction (SPE or LLE) SpikeIS->Extraction EvapRecon 5. Evaporation & Reconstitution Extraction->EvapRecon Pitfall2 Pitfall: Low recovery [7] Matrix effects [1] Extraction->Pitfall2 LCMS 6. LC-MS/MS Analysis EvapRecon->LCMS Pitfall3 Pitfall: Poor chromatography Isomer co-elution [19] LCMS->Pitfall3 DataProcessing 7. Data Processing LCMS->DataProcessing Quantification 8. Quantification DataProcessing->Quantification Result Final Concentration Quantification->Result Pitfall4 Pitfall: Incorrect IS choice [21] Calibration errors Quantification->Pitfall4 G AA Arachidonic Acid (in cell membrane) HETE 12(R)-HETE AA->HETE Enzymatic Oxidation Tetranor This compound (Target Analyte) HETE->Tetranor Metabolism Enzyme1 12-Lipoxygenase (12-LOX) Enzyme1->HETE Enzyme2 Peroxisomal β-Oxidation Enzyme2->Tetranor

References

Technical Support Center: Best Practices for Handling Tetranor-12(R)-HETE Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) standards. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental use of tetranor-12(R)-HETE. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] 12(R)-HETE itself is a product of arachidonic acid metabolism via the 12R-lipoxygenase (12R-LO) and cytochrome P450 (CYP450) pathways. While the biological functions of this compound are not as extensively studied as its parent compound, it is understood to be involved in similar biological systems, including the cardiovascular system, innate immunity, and ophthalmic research.[2] Its presence can serve as a marker for the activity of the 12R-LO pathway.

Q2: How should I properly store and handle this compound standards upon receipt?

Proper storage is critical to maintain the integrity and stability of your this compound standard.

  • Storage Temperature: Upon receipt, the standard, which is typically supplied in a solution of ethanol, should be stored at -80°C.[1]

  • Long-term Stability: When stored correctly at -80°C, the standard is stable for at least one year.[2]

  • Shipping Conditions: The standard is shipped on dry ice to maintain its stability during transit.

Q3: How do I correctly prepare working solutions of this compound?

To prepare working solutions, the stock solution in ethanol should be diluted with an appropriate solvent. The choice of solvent will depend on your specific experimental requirements. Below is a summary of the solubility of this compound in various common laboratory solvents.

SolventSolubility
0.1 M Na2CO32 mg/ml
DMF25 mg/ml
DMSO25 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.50 mg/ml

Data sourced from Cayman Chemical product information.

For aqueous buffers, it is recommended to first dilute the ethanolic stock solution in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer to prevent precipitation.

Experimental Protocols

Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological samples. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike the sample with a suitable internal standard (e.g., a deuterated analog of a related HETE) prior to extraction.

  • Condition an SPE cartridge (e.g., C18) with methanol, followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

  • Elute the this compound with methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of HETEs and their metabolites.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: While specific MRM transitions for this compound may need to be optimized on your instrument, a representative transition for tetranor-12-HETE is a precursor ion of m/z 265 and a product ion of m/z 109.

4. Calibration Curve

  • Prepare a series of calibration standards by spiking known concentrations of the this compound standard into a matrix that closely matches your samples.

  • Include the internal standard at a constant concentration in all calibration standards and samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Troubleshooting Guides

This section addresses common problems that may arise during the handling and analysis of this compound standards.

Issue 1: Low or No Signal in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Degradation of Standard Ensure the standard has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions.
Improper Sample Preparation Optimize the SPE protocol. Check for appropriate pH during extraction. Ensure complete elution from the SPE cartridge.
Instrumental Issues Verify the MS is properly tuned and calibrated. Check for clogs in the LC system or ESI needle. Confirm the stability of the ESI spray.
Incorrect MRM Transitions Optimize the precursor and product ions for this compound on your specific mass spectrometer.

Issue 2: Poor Peak Shape or Tailing in Chromatography

Possible Cause Troubleshooting Step
Column Overloading Inject a lower concentration of the standard or sample.
Incompatible Reconstitution Solvent Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase.
Column Degradation Use a guard column to protect the analytical column. If performance continues to decline, replace the analytical column.
Secondary Interactions Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.

Issue 3: High Variability in Quantitative Results

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the workflow.
Matrix Effects Dilute the sample to minimize matrix suppression or enhancement. Use a matrix-matched calibration curve.
Standard Instability in Autosampler Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the analyte during the analytical run.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques for the preparation of standards and working solutions.

Visualizations

Signaling Pathway of 12(R)-HETE

This compound is a metabolite of 12(R)-HETE. The signaling pathways of 12(R)-HETE involve interactions with various receptors and downstream effectors, which may also be relevant for its tetranor metabolite.

12R_HETE_Signaling AA Arachidonic Acid LOX12R 12R-Lipoxygenase AA->LOX12R CYP450 Cytochrome P450 AA->CYP450 HETE12R 12(R)-HETE LOX12R->HETE12R CYP450->HETE12R BetaOx β-oxidation HETE12R->BetaOx Receptor Cell Surface Receptors (e.g., BLT2) HETE12R->Receptor Tetranor12RHETE This compound BetaOx->Tetranor12RHETE Signaling Intracellular Signaling Cascades Receptor->Signaling Response Cellular Responses (e.g., Inflammation, Chemotaxis) Signaling->Response

Caption: Biosynthesis and potential signaling of this compound.

Experimental Workflow for this compound Quantification

A streamlined workflow is essential for accurate and reproducible quantification of this compound.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Evaporation and Reconstitution SPE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing and Quantification LCMS->Data Troubleshooting_Logic rect_node rect_node Start Low or No Signal? CheckStandard Is the standard integrity confirmed? Start->CheckStandard CheckSamplePrep Is the sample prep protocol validated? CheckStandard->CheckSamplePrep Yes ActionStandard Prepare fresh standard. Verify storage conditions. CheckStandard->ActionStandard No CheckInstrument Is the instrument performance verified? CheckSamplePrep->CheckInstrument Yes ActionSamplePrep Optimize SPE recovery. Check for matrix effects. CheckSamplePrep->ActionSamplePrep No ActionInstrument Tune and calibrate MS. Check for system clogs. CheckInstrument->ActionInstrument No Resolved Problem Resolved CheckInstrument->Resolved Yes ActionStandard->Start ActionSamplePrep->Start ActionInstrument->Start

References

Technical Support Center: Minimizing Artificial Eicosanoid Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the artificial formation of eicosanoid metabolites during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are eicosanoids, and why is minimizing their artificial formation critical for research?

A1: Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid.[1][2] They are not typically stored within cells but are synthesized on-demand in response to stimuli and act locally as they are rapidly metabolized.[1][3] This family of molecules, which includes prostaglandins, thromboxanes, and leukotrienes, regulates a vast array of physiological and pathophysiological processes such as inflammation, platelet aggregation, and immune responses.[4] Artificial, or ex vivo, formation during sample collection, handling, and processing can lead to falsely elevated measurements, obscuring the true in vivo levels and leading to inaccurate data interpretation.

Q2: What are the primary causes of artificial eicosanoid formation during experimental work?

A2: The primary causes stem from the activation of enzymes during sample handling. Key triggers include:

  • Platelet Activation: The process of venipuncture and blood collection can activate platelets, leading to the synthesis of thromboxane A2 (TXA2) and prostaglandins.

  • Cellular Lysis: Disruption of cell membranes during tissue homogenization or cell lysis releases phospholipids and activates phospholipases, initiating the eicosanoid synthesis cascade.

  • Clotting Process: The coagulation cascade in serum preparation significantly increases eicosanoid levels, particularly prostaglandins. Therefore, plasma is generally preferred over serum for measuring circulating eicosanoids.

  • Oxidation: Lipids can undergo non-enzymatic oxidation, resulting in artificially high levels of compounds like isoprostanes.

Q3: Which sample type is better for measuring systemic eicosanoids: plasma or serum?

A3: Plasma is the preferred sample type for measuring systemic eicosanoid levels. Serum is collected after the blood has clotted, a process that involves significant platelet activation and can lead to a large, artificial increase in eicosanoids, especially prostaglandins and thromboxanes. Therefore, measurements from serum are more indicative of the synthetic capacity of platelets during clotting rather than the circulating levels in vivo.

Q4: How should different sample types be handled to prevent artificial eicosanoid generation?

A4: Proper handling varies by sample type but generally involves immediate cooling and the use of inhibitors.

  • Plasma: Blood should be collected into tubes containing anticoagulants (e.g., EDTA) and inhibitors like indomethacin. Samples should be kept on ice and centrifuged promptly at low temperatures (e.g., 4°C) to separate the plasma.

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity. Lysis and homogenization should be performed on ice in the presence of inhibitors.

  • Cell Cultures: For cell lysates, measurement of the parent compound is often appropriate as metabolism is limited in vitro. Protein precipitation may be necessary for highly proteinaceous samples before extraction. For cell culture supernatants, which often contain high levels of bioactive lipids, purification is generally not required.

  • Urine: Urine typically contains higher concentrations of eicosanoid metabolites. To assess systemic production, it is often better to measure downstream metabolites to minimize the contribution from renal synthesis.

Troubleshooting Guide

Problem: My ELISA results show consistently high background.

Possible CauseRecommended Solution
Insufficient Plate Washing Inadequate washing can leave behind unbound antibodies or sample components, causing a false positive signal. Increase the number of wash steps or add a brief soak period (e.g., 30 seconds) with the wash buffer between aspirations.
Non-Specific Antibody Binding The capture or detection antibody may be binding to unintended proteins or to the plate itself. Increase the concentration or incubation time of the blocking buffer. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking solution.
Contaminated Reagents One of the buffers or the substrate may be contaminated. Prepare fresh reagents for the assay.
Excessive Antibody Concentration The concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal antibody concentration.
Prolonged Stop Solution Incubation Waiting too long to read the plate after adding the stop solution can lead to increased background. Read the plate immediately after stopping the reaction.

Problem: I am observing unexpectedly high levels of prostaglandins and thromboxanes in my plasma samples.

Possible CauseRecommended Solution
Platelet Activation During Collection Venipuncture and sample handling can activate platelets, leading to ex vivo synthesis. Ensure blood is collected smoothly and immediately mixed with an anticoagulant and a cyclooxygenase (COX) inhibitor like indomethacin.
Improper Sample Storage/Handling Delays in processing or failure to keep the sample cold can allow for continued enzymatic activity. Keep samples on ice at all times and process them as quickly as possible. Store plasma at -80°C.
Use of Serum Instead of Plasma The clotting process in serum generation leads to a massive release of eicosanoids from platelets. Always use plasma collected with an anticoagulant and inhibitors for measuring circulating levels.

Data Presentation: Inhibitors for Minimizing Eicosanoid Formation

The following table summarizes key inhibitors used to prevent the artificial formation of eicosanoids during sample processing.

InhibitorTarget Enzyme(s)Target EicosanoidsRationale for Use
Indomethacin Cyclooxygenases (COX-1 & COX-2)Prostaglandins, ThromboxanesInhibits the exogenous formation of prostaglandins and thromboxanes during sample collection, particularly from platelet activation.
BHT (Butylated Hydroxytoluene) N/A (Antioxidant)IsoprostanesAttenuates the non-enzymatic oxidation of lipids, which can artificially elevate levels of isoprostanes.
Zileuton / NDGA Lipoxygenases (LOX)Leukotrienes, HETEsInhibits the exogenous formation of leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

Experimental Protocols

Protocol 1: Blood Sample Collection for Eicosanoid Analysis

This protocol is designed to minimize platelet activation and enzymatic activity during the collection of whole blood for plasma analysis.

  • Preparation: Prepare collection tubes (e.g., EDTA-containing vacutainers) on ice. Add a COX inhibitor such as indomethacin to the tube to achieve a final concentration of ~10 µM.

  • Venipuncture: Use a large gauge needle (e.g., 21-gauge) to ensure a smooth, rapid blood draw. Avoid prolonged tourniquet application (less than 2 minutes).

  • Collection: Collect the blood directly into the prepared, chilled tube.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor. Do not shake vigorously.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.

Protocol 2: Cell Lysis via Sonication for Eicosanoid Analysis

This protocol uses sonication to lyse cells while minimizing heat-induced degradation or enzymatic activity.

  • Cell Harvesting: Centrifuge cells to form a pellet. Wash the pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonication: Place the sample tube on ice. Insert the sonicator probe into the cell suspension.

  • Pulsing: Apply short bursts of sonication (e.g., 10-15 seconds) followed by a rest period (e.g., 30 seconds) to allow the sample to cool. Monitor the sample to prevent foaming and overheating, which can degrade proteins.

  • Clarification: After sonication, centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins and lipids for downstream analysis. Store immediately at -80°C.

Visualizations

Eicosanoid Biosynthesis Pathways

Eicosanoid_Biosynthesis PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, etc.) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins PG Synthases Thromboxanes Thromboxane A2 (TXA2) PGH2->Thromboxanes TXA Synthase Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes

Caption: Simplified overview of the major eicosanoid biosynthesis pathways.

Experimental Workflow for Blood Sample Collection

Sample_Collection_Workflow cluster_prep 1. Preparation cluster_collect 2. Collection cluster_process 3. Processing cluster_store 4. Storage Prep Prepare Chilled Tubes (+ Anticoagulant & Inhibitor) Collect Smooth Venipuncture (Large Gauge Needle) Prep->Collect Mix Gently Invert 8-10x Collect->Mix Centrifuge Centrifuge at 4°C (1,500 x g, 10 min) Mix->Centrifuge Note1 Key: Keep sample on ice throughout Mix->Note1 Aspirate Aspirate Plasma Supernatant Centrifuge->Aspirate Store Store Aliquots at -80°C Aspirate->Store

Caption: Recommended workflow for blood collection to minimize artifact formation.

References

Technical Support Center: Optimizing Sample Preparation for Tetranor-HETE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the sample preparation for tetranor-12(S)-hydroxyeicosatetraenoic acid (tetranor-HETE) analysis.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-HETE and why is its accurate measurement important?

Tetranor-12(S)-HETE is a major β-oxidation product of 12(S)-HETE, a bioactive eicosanoid involved in various physiological and pathological processes, including inflammation, cell proliferation, and tumor cell adhesion.[1] Accurate quantification of tetranor-HETE in biological samples such as urine and plasma is crucial for understanding the role of the 12-lipoxygenase pathway in various diseases and for the development of novel therapeutic interventions.

Q2: What are the primary challenges in preparing samples for tetranor-HETE analysis?

The main challenges include the low endogenous concentrations of tetranor-HETE, potential for sample degradation, interference from the sample matrix, and the need for efficient extraction and concentration steps to achieve the required sensitivity for analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q3: Which sample matrices are typically used for tetranor-HETE analysis?

Urine and plasma are the most common biological matrices for tetranor-HETE analysis. Urine analysis often reflects systemic production over time, while plasma levels can provide a snapshot of circulating concentrations.

Q4: What are the most common extraction techniques for tetranor-HETE?

The two most widely used extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods depends on the sample matrix, required sample purity, and available laboratory equipment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation for tetranor-HETE analysis.

Low Analyte Recovery

Q: I am experiencing low recovery of tetranor-HETE after Solid-Phase Extraction (SPE). What are the potential causes and solutions?

A: Low recovery in SPE can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Cartridge Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water before loading the sample. Failure to do so can lead to poor retention of the analyte.[2]

  • Incorrect Sample pH: The pH of the sample should be adjusted to an acidic pH (typically around 3.5-4) to ensure that the carboxylic acid group of tetranor-HETE is protonated, which enhances its retention on reversed-phase sorbents like C18.

  • Inappropriate Sorbent Choice: While C18 is a common choice, for complex matrices, a polymeric sorbent might offer better retention and cleanup. Consider testing different SPE sorbent chemistries.

  • Sample Overloading: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and loss. Ensure the sample amount is within the manufacturer's recommended capacity for the chosen cartridge.[2]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. You can try increasing the percentage of the organic solvent in the elution mixture or using a stronger solvent. Adding a "soak time" where the elution solvent is left on the cartridge for a few minutes before elution can also improve recovery.[3]

  • Analyte Degradation: Eicosanoids can be unstable. It is crucial to keep samples on ice during processing and store them at -80°C to prevent degradation.[4] The addition of an antioxidant like butylated hydroxytoluene (BHT) during sample collection can also be beneficial.

Q: My tetranor-HETE recovery is low after Liquid-Liquid Extraction (LLE). How can I improve it?

A: For LLE, low recovery is often related to the following:

  • Incorrect Solvent Polarity and Miscibility: Ensure the extraction solvent has the appropriate polarity to efficiently partition tetranor-HETE from the aqueous sample matrix. A common choice is ethyl acetate. The two liquid phases should be immiscible for proper separation.

  • Suboptimal pH: Similar to SPE, acidifying the sample to a pH below the pKa of tetranor-HETE will increase its partitioning into the organic solvent.

  • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Gentle but complete mixing is necessary to avoid emulsion formation.

  • Emulsion Formation: Emulsions can trap the analyte and make phase separation difficult. To break emulsions, you can try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or filtering the mixture.

  • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Aspirating some of the aqueous layer along with the organic phase can introduce interfering substances.

High Signal Variability and Poor Reproducibility

Q: I am observing high variability in my replicate samples. What could be the cause?

A: High variability can be introduced at multiple stages of the sample preparation process:

  • Inconsistent Sample Handling: Ensure all samples are treated identically throughout the entire workflow, from collection and storage to extraction and analysis. This includes consistent timing for each step.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially when handling small volumes of internal standards and reagents.

  • Evaporation to Dryness: When evaporating the solvent after extraction, avoid prolonged drying as it can lead to the loss of volatile analytes and can make reconstitution more difficult. A gentle stream of nitrogen is often preferred.

  • Incomplete Reconstitution: After evaporation, ensure the dried extract is fully redissolved in the reconstitution solvent. Vortexing and sonication can aid in this process.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of tetranor-HETE in the mass spectrometer, leading to variability. Optimizing the chromatographic separation to resolve tetranor-HETE from interfering compounds is crucial. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Contamination and Interferences

Q: I am seeing interfering peaks in my chromatogram. How can I minimize these?

A: Interfering peaks can originate from various sources:

  • Plasticware and Reagents: Use high-purity solvents and reagents. Leachates from plastic tubes and pipette tips can be a source of contamination. Whenever possible, use glass or polypropylene labware.

  • Cross-Contamination: Take care to avoid cross-contamination between samples. Use fresh pipette tips for each sample and reagent.

  • Insufficient Sample Cleanup: If your current extraction method is not providing a clean enough extract, consider adding a wash step to your SPE protocol with a weak organic solvent to remove more polar interferences. For LLE, a back-extraction step with a basic aqueous solution can help remove acidic interferences.

  • Sample Filtration: Filtering the sample before injection into the LC-MS/MS system can remove particulate matter that might interfere with the analysis or clog the system.

Data Presentation

The following table summarizes a comparison of recovery rates for eicosanoids using different sample preparation methods. While specific data for tetranor-HETE is limited in comparative studies, this table provides a general overview of the expected performance of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for similar analytes.

Analyte ClassSample MatrixExtraction MethodSorbent/Solvent SystemAverage Recovery (%)Reference
Organic AcidsUrineSPEAnion Exchange84.1
Organic AcidsUrineLLEEthyl Acetate77.4
Prostaglandins & LeukotrienesPlasmaLLEAcetonitrile Protein Precipitation86.4 - 104.7
EicosanoidsPlasmaSPEReversed-Phase (Strata-X)70 - 120
EicosanoidsBiological FluidsSupported Liquid Extraction (SLE)Methyl AcetateComparable to SPE

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urinary Tetranor-HETE

This protocol is a general procedure for the extraction of eicosanoids from urine and can be adapted for tetranor-HETE analysis.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., deuterated tetranor-HETE)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any sediment.

    • To 3 mL of supernatant, add the internal standard.

    • Acidify the sample to pH 3.5-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the acidified urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 25% methanol in water to remove less polar impurities.

    • Wash the cartridge with 3 mL of acetonitrile.

  • Drying:

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the tetranor-HETE with 2 x 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Tetranor-HETE

This protocol is a general method for extracting eicosanoids from plasma.

Materials:

  • Ethyl Acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., deuterated tetranor-HETE)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard.

  • Protein Precipitation and Extraction:

    • Add 1.875 mL of a methanol:chloroform (2:1, v/v) solution to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Allow the sample to stand at room temperature for 1 hour.

  • Phase Separation:

    • Add 625 µL of chloroform and 625 µL of water to the mixture.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer containing the lipids.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Mandatory Visualizations

Tetranor-HETE Formation and Metabolism Metabolic Pathway of 12(S)-HETE to Tetranor-HETE Arachidonic_Acid Arachidonic Acid 12S_HETE 12(S)-HETE Arachidonic_Acid->12S_HETE 12-Lipoxygenase Beta_Oxidation_1 β-Oxidation (Peroxisomal) 12S_HETE->Beta_Oxidation_1 Dinor_12_HETE Dinor-12(S)-HETE Beta_Oxidation_1->Dinor_12_HETE Beta_Oxidation_2 β-Oxidation (Peroxisomal) Dinor_12_HETE->Beta_Oxidation_2 Tetranor_HETE Tetranor-12(S)-HETE Beta_Oxidation_2->Tetranor_HETE Further_Metabolism Further Metabolism (e.g., ω-oxidation) Tetranor_HETE->Further_Metabolism Excretion Urinary Excretion Further_Metabolism->Excretion

Caption: Metabolic pathway of 12(S)-HETE to tetranor-HETE.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Start: Acidified Urine Sample Condition 1. Condition Cartridge (Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Water) Load->Wash1 Wash2 5. Wash 2 (25% Methanol) Wash1->Wash2 Dry 6. Dry Cartridge Wash2->Dry Elute 7. Elute Analyte (Methanol) Dry->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Recovery Problem Low Analyte Recovery SPE SPE Method? Problem->SPE Yes LLE LLE Method? Problem->LLE No Check_SPE Check: - Cartridge Conditioning - Sample pH - Sorbent Choice - Sample Load - Elution Solvent SPE->Check_SPE Check_LLE Check: - Solvent Choice - Sample pH - Mixing Efficiency - Emulsion Formation LLE->Check_LLE Check_General General Checks: - Analyte Stability - Pipetting Accuracy - Reagent Quality Check_SPE->Check_General Check_LLE->Check_General

Caption: A logical approach to troubleshooting low recovery.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of lipid mediators is paramount. This guide provides a comparative overview of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE. While extensive research has elucidated the roles of 12(R)-HETE in various physiological and pathological processes, a significant knowledge gap exists regarding the specific biological functions of this compound. This document summarizes the available experimental data for 12(R)-HETE and clearly indicates the absence of comparable data for its tetranor metabolite, highlighting a critical area for future investigation.

Introduction to 12(R)-HETE and this compound

12(R)-HETE is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by 12R-lipoxygenase or cytochrome P450 enzymes. It is recognized as a mediator in inflammatory responses, demonstrating chemoattractant properties for neutrophils and influencing intracellular signaling pathways.[1][2] In contrast, this compound is a shorter-chain metabolite of 12(R)-HETE, formed through the process of peroxisomal β-oxidation.[3] While this metabolic relationship is established, the biological activities of this compound remain largely unexplored, with a notable absence of published experimental data detailing its specific effects.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of 12(R)-HETE. Due to a lack of available research, corresponding data for this compound is not available.

Table 1: Receptor Binding Affinity

CompoundReceptorCell Type/SystemKd / IC50Reference
12(R)-HETE Thromboxane A2 Receptor (TP)Competitive antagonistData not specified[4]
Leukotriene B4 Receptor 2 (BLT2)-Low-affinity ligand[5]
This compound --Data not available-

Table 2: Chemotactic Activity

CompoundCell TypeAssayEC50 / Effective ConcentrationReference
12(R)-HETE Human NeutrophilsChemotaxis~1000x less potent than LTB4
This compound --Data not available-

Table 3: Effect on Intracellular Calcium ([Ca2+]i) Mobilization

CompoundCell TypeAssayEffective ConcentrationReference
12(R)-HETE Human NeutrophilsFura-2 AM fluorescenceConcentration-dependent increase
Human NeutrophilsINDO-1 AM fluorescenceThreshold: slightly higher than 1.5 x 10-8 M
This compound --Data not available-

Table 4: Effect on Platelet Aggregation

| Compound | Agonist | Platelet Source | Effect | IC50 / Effective Concentration | Reference | |---|---|---|---|---| | 12(S)-HETE (related isomer) | PGH2/TxA2 | Human | Inhibition | IC50 of 8 µM for binding inhibition | | | 12(S)-HETE (related isomer) | Thrombin | Bovine | Enhancement | - | | | 12(R)-HETE | - | - | Data not available | - | | This compound | - | - | Data not available | - |

Signaling Pathways

12(R)-HETE exerts its biological effects through interactions with specific cell surface receptors, primarily the Leukotriene B4 Receptor 2 (BLT2) and the Thromboxane A2 Receptor (TP).

12(R)-HETE Signaling via BLT2 Receptor

Activation of the G-protein coupled receptor BLT2 by 12(R)-HETE can initiate downstream signaling cascades. This can involve the activation of NADPH oxidase (NOX) leading to the production of reactive oxygen species (ROS), which in turn can activate the transcription factor NF-κB, a key regulator of inflammatory and survival pathways.

BLT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 12R_HETE 12(R)-HETE BLT2 BLT2 Receptor 12R_HETE->BLT2 G_Protein G-Protein BLT2->G_Protein Activates NOX NADPH Oxidase (NOX) G_Protein->NOX Activates ROS ROS NOX->ROS Produces NFkB NF-κB ROS->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Translocates to Nucleus and Promotes

12(R)-HETE signaling through the BLT2 receptor.
12(R)-HETE Interaction with Thromboxane Receptor and Intracellular Calcium Mobilization

12(R)-HETE can act as a competitive antagonist at the Thromboxane A2 Receptor (TP). Furthermore, it has been shown to induce a rapid increase in intracellular calcium concentration ([Ca2+]i) in human neutrophils. This process is mediated through a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium from intracellular stores.

Calcium_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 12R_HETE 12(R)-HETE GPCR G-Protein Coupled Receptor 12R_HETE->GPCR G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Initiates Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend in Buffer (1x10^6 cells/mL) A->B E Add Neutrophil Suspension to Upper Wells B->E C Prepare Test Compounds (12(R)-HETE, this compound) and Controls D Add Compounds to Lower Wells of Chemotaxis Chamber C->D F Incubate at 37°C E->F G Remove Non-migrated Cells F->G H Stain Migrated Cells G->H I Quantify Migrated Cells (Microscopy/Fluorometry) H->I J Calculate Chemotactic Index I->J Metabolic_Pathway Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE 12R-Lipoxygenase / CYP450 tetranor_12R_HETE This compound 12R_HETE->tetranor_12R_HETE β-oxidation

References

A Comparative Analysis of Tetranor-12(R)-HETE and Tetranor-12(S)-HETE: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tetranor-12(R)-HETE and tetranor-12(S)-HETE, the principal β-oxidation metabolites of 12(R)-HETE and 12(S)-HETE, respectively. While direct comparative studies on the functional differences of these tetranor metabolites are limited, this document synthesizes the available data on their parent compounds and metabolic pathways to infer potential distinctions.

Introduction to 12-HETE Stereoisomers and their Metabolism

12-Hydroxyeicosatetraenoic acid (12-HETE) is a signaling lipid derived from arachidonic acid, existing as two primary stereoisomers: 12(S)-HETE and 12(R)-HETE. These isomers are produced by different enzymatic pathways and exhibit distinct biological activities. 12(S)-HETE is primarily synthesized by 12-lipoxygenases (12-LOX), while 12(R)-HETE is generated by 12R-lipoxygenase (ALOX12B) and cytochrome P450 (CYP) enzymes[1].

Both 12(S)-HETE and 12(R)-HETE undergo metabolism via peroxisomal β-oxidation, a process that shortens their carbon chain by four units to yield their respective "tetranor" derivatives: tetranor-12(S)-HETE and this compound[2][3]. This metabolic conversion is a critical step in their catabolism and may also produce metabolites with unique biological functions.

Comparative Overview

While the biological functions of tetranor-12(S)-HETE and this compound are not yet fully elucidated, some data suggests a potential role for tetranor-12(S)-HETE in regulating the inflammatory response in injured corneas[2][4]. The functional significance of this compound remains largely unexplored. The table below summarizes the key characteristics of these molecules.

FeatureThis compoundTetranor-12(S)-HETE
Parent Compound 12(R)-HETE12(S)-HETE
Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidation
Chemical Formula C₁₆H₂₆O₃C₁₆H₂₆O₃
Systematic Name 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid8(S)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid
Known Functions Largely uncharacterizedPotential role in corneal inflammation

Metabolic Pathway: From 12-HETE to Tetranor-12-HETE

The conversion of 12-HETE to its tetranor metabolite is a multi-step process occurring within the peroxisomes. This pathway is crucial for the degradation of these bioactive lipids.

metabolic_pathway cluster_12R 12(R)-HETE Metabolism cluster_12S 12(S)-HETE Metabolism 12(R)-HETE 12(R)-HETE This compound This compound 12(R)-HETE->this compound Peroxisomal β-oxidation 12(S)-HETE 12(S)-HETE Tetranor-12(S)-HETE Tetranor-12(S)-HETE 12(S)-HETE->Tetranor-12(S)-HETE Peroxisomal β-oxidation

Caption: Peroxisomal β-oxidation of 12-HETE stereoisomers.

Inferred Functional Differences Based on Parent Compounds

Given the limited direct data on the tetranor metabolites, we can infer potential functional differences by examining the well-documented activities of their precursors, 12(R)-HETE and 12(S)-HETE.

12(S)-HETE and its potential implications for Tetranor-12(S)-HETE:

  • Pro-inflammatory and Pro-angiogenic Roles: 12(S)-HETE is a known mediator of inflammation and angiogenesis. It can enhance tumor cell adhesion and metastasis. It is plausible that tetranor-12(S)-HETE may retain, albeit likely with different potency, some of these pro-inflammatory properties, as suggested by its potential role in corneal inflammation.

  • Signaling Pathways: 12(S)-HETE signals through G-protein coupled receptors such as GPR31 and the leukotriene B4 receptor 2 (BLT2). Future studies should investigate whether tetranor-12(S)-HETE interacts with these or other receptors.

12(R)-HETE and its potential implications for this compound:

  • Corneal Function: 12(R)-HETE has been shown to induce corneal swelling by inhibiting the endothelial pump function, an effect not observed with 12(S)-HETE. It is unknown if this compound shares this activity.

  • Neutrophil Chemotaxis: 12(R)-HETE is a chemoattractant for neutrophils, suggesting a role in inflammatory cell recruitment. Whether this function is preserved in its tetranor metabolite is a key area for future investigation.

Experimental Protocols

To elucidate the functional differences between this compound and tetranor-12(S)-HETE, a combination of analytical and cell-based assays is required.

Quantification and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of eicosanoid metabolites in biological samples.

  • Sample Preparation: Extraction of lipids from cells, tissues, or biofluids using a suitable organic solvent system (e.g., Folch method).

  • Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) to separate this compound and tetranor-12(S)-HETE from other lipid species.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) for unambiguous identification and quantification using isotopically labeled internal standards.

lc_ms_workflow Biological_Sample Biological Sample (Cells, Tissue, Biofluid) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction HPLC_Separation HPLC Separation Lipid_Extraction->HPLC_Separation MS_MS_Detection MS/MS Detection and Quantification HPLC_Separation->MS_MS_Detection

Caption: Workflow for LC-MS/MS analysis of tetranor-HETEs.

Functional Assays

a) Inflammation Assays:

  • Neutrophil Chemotaxis Assay: To compare the ability of this compound and tetranor-12(S)-HETE to induce neutrophil migration using a Boyden chamber or microfluidic device.

  • Cytokine Release Assay: Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from macrophages or other immune cells upon stimulation with each tetranor metabolite using ELISA or multiplex bead arrays.

b) Angiogenesis Assays:

  • Endothelial Cell Tube Formation Assay: To assess the effect of each tetranor metabolite on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Endothelial Cell Proliferation and Migration Assays: To determine the impact of each compound on key steps of angiogenesis.

c) Receptor Binding/Activation Assays:

  • Competitive Radioligand Binding Assays: To determine if this compound or tetranor-12(S)-HETE can displace known ligands from receptors like GPR31 or BLT2.

  • Second Messenger Assays: Measurement of downstream signaling molecules (e.g., cAMP, intracellular calcium) in cells expressing candidate receptors upon stimulation with the tetranor metabolites.

functional_assays cluster_assays Functional Assays Tetranor_HETEs This compound tetranor-12(S)-HETE Inflammation Inflammation (Chemotaxis, Cytokine Release) Tetranor_HETEs->Inflammation Angiogenesis Angiogenesis (Tube Formation, Proliferation) Tetranor_HETEs->Angiogenesis Receptor_Activity Receptor Activity (Binding, Second Messengers) Tetranor_HETEs->Receptor_Activity

Caption: Overview of functional assays for tetranor-HETEs.

Conclusion

The study of this compound and tetranor-12(S)-HETE is an emerging area of research. While direct evidence for their distinct functional roles is currently sparse, the established differences in the biological activities of their parent compounds, 12(R)-HETE and 12(S)-HETE, strongly suggest that their β-oxidation metabolites will also exhibit unique properties. The experimental approaches outlined in this guide provide a framework for future investigations to unravel the specific functions of these intriguing lipid metabolites and their potential as therapeutic targets in various disease contexts. Further research is imperative to move beyond inference and establish the definitive biological roles of this compound and tetranor-12(S)-HETE.

References

A Comparative Guide to LC-MS/MS Methods for the Validation of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for the Quantification of a Key Eicosanoid Metabolite.

This guide provides a detailed comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a critical metabolite of 12-HETE involved in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for obtaining accurate and reproducible data in research and clinical settings. This document outlines two distinct, validated LC-MS/MS methodologies, offering insights into their respective strengths and applications. Furthermore, an alternative sample preparation technique is presented to provide a broader perspective on available options.

Method Comparison

The following tables summarize the key performance characteristics of two distinct LC-MS/MS methods. Method 1 is a comprehensive, non-chiral UPLC-MS/MS method for the quantification of a broad range of eicosanoids, including tetranor-12-HETE, in plasma. Method 2 is a chiral LC-MS/MS method validated for the enantioselective separation of 12-HETE isomers, which is directly applicable to the chiral analysis of tetranor-12-HETE due to the shared chiral center.

Table 1: Comparison of LC-MS/MS Method Performance for Tetranor-12-HETE Analysis

ParameterMethod 1: Non-Chiral UPLC-MS/MSMethod 2: Chiral LC-MS/MS (for 12-HETE)
Analyte Tetranor-12-HETE (racemic)12(R)-HETE and 12(S)-HETE
Matrix Human PlasmaMurine Plasma, Skin, Spleen, Lymph Nodes
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (Bligh and Dyer)
LC Column Acquity UPLC BEH shield RP18ChiralPak AD-RH
Mobile Phase Acetonitrile/Water/Acetic Acid GradientIsocratic Methanol/Water/Acetic Acid
Ionization Mode ESI NegativeESI Negative
**Linearity (r²) **> 0.99> 0.999[1]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not Reported1 ng/mL[1]
Recovery Not ReportedNot Reported
Precision Not ReportedNot Reported

Experimental Protocols

Method 1: Comprehensive Non-Chiral UPLC-MS/MS for Eicosanoids

This method is designed for the high-throughput, quantitative analysis of a large number of eicosanoids, including tetranor-12-HETE, from plasma samples.

Sample Preparation (Solid-Phase Extraction)

  • Condition a Strata-X reversed-phase SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Load the plasma sample onto the conditioned SPE column.

  • Wash the column with 10% methanol to remove impurities.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under vacuum.

  • Reconstitute the residue in 50 µL of the initial mobile phase (Water/Acetonitrile/Acetic Acid; 60:40:0.02, v/v/v).

LC-MS/MS Parameters

  • LC System: Acquity UPLC system

  • Column: Acquity UPLC BEH shield RP18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v)

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v)

  • Gradient: 0.1-55% B (0-4.0 min), 55-99% B (4.0-4.5 min), 99% B (4.5-5.0 min)

  • Flow Rate: 0.5 mL/min

  • MS System: QTRAP 6500

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition for Tetranor-12-HETE:

    • Precursor Ion (m/z): 265

    • Product Ion (m/z): 109

    • Declustering Potential (DP): -20 V

    • Collision Energy (CE): -18 V

Method 2: Chiral LC-MS/MS for 12-HETE Enantiomers

This method is optimized for the specific separation and quantification of the (R) and (S) enantiomers of 12-HETE and is applicable for the chiral analysis of tetranor-12-HETE.

Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize tissue samples or use plasma directly.

  • Add 1 mL of 0.9% NaCl.

  • Add a mixture of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.

  • Add 1.25 mL of chloroform and mix for 1 minute.

  • Add 1.25 mL of 0.9% NaCl and mix for 1 minute.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Parameters

  • LC System: Agilent Technologies LC/MS system

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic Methanol/Water/Acetic Acid (95:5:0.1, v/v/v)[1]

  • Flow Rate: 300 µL/min[1]

  • MS System: Quadrupole LC/MS system

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions for 12-HETE:

    • Precursor Ion (m/z): 319

    • Product Ions (m/z): 257, 179

Alternative Sample Preparation: Liquid-Liquid Extraction for Urine

For the analysis of urinary tetranor-12-HETE, a simplified liquid-liquid extraction can be employed.

  • To 3 mL of urine, add 20 µL of acetic acid and an appropriate internal standard.

  • Add 11.25 mL of a methanol:chloroform (2:1, v/v) solution.

  • Mix vigorously and let stand at room temperature for 1 hour.

  • Add 3.75 mL of chloroform and 3.75 mL of water, and mix again.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Visualizations

Signaling Pathway of 12-HETE

The following diagram illustrates the known signaling pathways activated by 12(S)-HETE, the precursor to this compound. It is hypothesized that this compound may interact with similar receptors and downstream effectors.

GPR31_BLT2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling 12_S_HETE 12(S)-HETE GPR31 GPR31 12_S_HETE->GPR31 Binds BLT2 BLT2 12_S_HETE->BLT2 Binds Gi Gαi GPR31->Gi Activates Gq Gαq BLT2->Gq Activates MAPK MAPK (ERK1/2) Gi->MAPK Activates NFkB NF-κB Gi->NFkB Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Cellular Responses Cellular Responses PKC->Cellular Responses Cell Proliferation\n& Migration Cell Proliferation & Migration MAPK->Cell Proliferation\n& Migration Inflammation Inflammation NFkB->Inflammation Gene Expression Gene Expression NFkB->Gene Expression Ca_mobilization->Cellular Responses

Caption: Signaling pathways of 12(S)-HETE via GPR31 and BLT2 receptors.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound from a biological sample.

LCMSMS_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase or Chiral) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Evaluating Antibody Cross-Reactivity for Tetranor-12(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the biological roles of tetranor-12(R)-HETE, a key metabolite of 12(R)-HETE, the specificity of the antibodies used in immunoassays is of paramount importance.[1][2][3] Cross-reactivity with structurally related eicosanoids can lead to inaccurate quantification and misinterpretation of experimental results. This guide provides a framework for comparing and evaluating the cross-reactivity of antibodies against this compound. As dedicated antibodies for this compound are not widely commercially available, this guide presents a hypothetical comparison based on the cross-reactivity profiles of commercially available assays for the parent molecule, 12-HETE, to illustrate the key parameters for evaluation.

Understanding Antibody Specificity through Cross-Reactivity Analysis

Cross-reactivity is the extent to which an antibody binds to molecules other than its target antigen. In the context of eicosanoid immunoassays, which are typically competitive ELISAs, cross-reactivity is determined by measuring the concentration of a related compound required to displace 50% of the labeled antigen from the antibody, and comparing it to the concentration of the target antigen required for the same displacement.

Hypothetical Cross-Reactivity Profile for an Anti-Tetranor-12(R)-HETE Antibody

The following table presents a hypothetical cross-reactivity profile for a fictional anti-tetranor-12(R)-HETE antibody, "Ab-123." The selection of potential cross-reactants is based on structural similarity to this compound. For comparison, the cross-reactivity data from a commercially available 12(S)-HETE ELISA kit from Cayman Chemical is also included.[4]

CompoundHypothetical Cross-Reactivity (%) for Ab-123 (anti-tetranor-12(R)-HETE)Cayman Chemical 12(S)-HETE ELISA Kit Cross-Reactivity (%)[4]
This compound 100 Not Available
12(R)-HETEHigh0.11
tetranor-12(S)-HETEModerate to HighNot Available
12(S)-HETELow to Moderate100
12(S)-HETrENot Available64
5(S),12(S)-DiHETENot Available23.3
12(S)-HpETENot Available5.1
Leukotriene B4Not Available3.8
15(S)-HETENot Available2.5
12-OxoETENot Available1.1
5(R)-HETENot Available0.01
12(S)-HHTrENot Available<0.01
5(S)-HETENot Available<0.01
Arachidonic AcidNot Available<0.01
Lipoxin B4Not Available<0.01
Thromboxane B2Not Available<0.01
Prostaglandin D2Not Available<0.01
Prostaglandin E2Not Available<0.01
Prostaglandin F2αNot Available<0.01

Note: The cross-reactivity for the hypothetical Ab-123 is estimated based on structural similarities. An antibody raised against this compound would likely show significant cross-reactivity with its parent molecule, 12(R)-HETE, and its stereoisomer, tetranor-12(S)-HETE. The degree of cross-reactivity with other HETEs and related eicosanoids would need to be experimentally determined.

Experimental Protocol for Determining Cross-Reactivity

The gold standard for determining antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) .

Principle

This assay is based on the competition between the unlabeled antigen (this compound or a potential cross-reactant) and a fixed amount of enzyme-labeled antigen (tracer) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

Key Steps:
  • Coating: A microplate is coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding: A mixture of the specific rabbit anti-tetranor-12(R)-HETE antibody, the enzyme-labeled this compound tracer, and either the standard this compound or the potential cross-reactant is added to the wells. The plate is incubated to allow for competitive binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Development: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is read using a microplate reader.

  • Calculation: The concentration of the cross-reactant that causes 50% inhibition of the maximal signal (IC50) is determined and compared to the IC50 of the target analyte, this compound.

    Cross-Reactivity (%) = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Visualizing the Workflow and Biological Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_0 Competitive ELISA Workflow Plate Coating Plate Coating Competitive Binding Competitive Binding Plate Coating->Competitive Binding Add Antibody, Tracer, and Sample/Standard Washing Washing Competitive Binding->Washing Remove Unbound Reagents Substrate Addition Substrate Addition Washing->Substrate Addition Develop Color Signal Detection Signal Detection Substrate Addition->Signal Detection Measure Absorbance Data Analysis Data Analysis Signal Detection->Data Analysis Calculate Cross-Reactivity

Competitive ELISA workflow for cross-reactivity assessment.

G cluster_1 Biosynthesis of this compound Arachidonic Acid Arachidonic Acid 12R-Lipoxygenase 12R-Lipoxygenase Arachidonic Acid->12R-Lipoxygenase 12(R)-HETE 12(R)-HETE 12R-Lipoxygenase->12(R)-HETE Beta-oxidation Beta-oxidation 12(R)-HETE->Beta-oxidation Biological Effects Biological Effects 12(R)-HETE->Biological Effects This compound This compound Beta-oxidation->this compound This compound->Biological Effects

Simplified metabolic pathway of this compound.

Conclusion

The rigorous evaluation of antibody cross-reactivity is a critical step in the development and validation of any immunoassay. For a metabolite like this compound, where structurally similar compounds are biologically prevalent, understanding the specificity of the detection antibody is essential for generating reliable and reproducible data. Researchers are encouraged to perform thorough in-house validation or demand comprehensive cross-reactivity data from commercial suppliers to ensure the accuracy of their findings.

References

A Comparative Analysis of Tetranor-12(R)-HETE and Other Key Eicosanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) with other significant eicosanoids. The comparison focuses on their biosynthesis, biological activity, and signaling pathways, supported by experimental data to aid in research and drug development.

Introduction to this compound and Eicosanoids

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. This compound is a metabolite of 12(R)-HETE, formed through the process of β-oxidation, which shortens the fatty acid chain.[1][2] While the biological functions of its parent compound, 12(R)-HETE, are increasingly being elucidated, the specific roles of this compound remain largely under investigation.[3][4] This guide will compare this compound and its precursor with other well-characterized eicosanoids, including the stereoisomer 12(S)-HETE and representatives from the leukotriene and prostaglandin families, LTB₄ and PGE₂, respectively.

Biosynthesis of Compared Eicosanoids

Eicosanoid biosynthesis is a complex network of enzymatic pathways originating from arachidonic acid. The three main pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[5]

  • 12(R)-HETE and this compound: 12(R)-HETE is primarily synthesized from arachidonic acid by the 12R-lipoxygenase (12R-LOX) enzyme, encoded by the ALOX12B gene, which is notably expressed in the skin and cornea. Cytochrome P450 enzymes can also produce a racemic mixture of 12(S)-HETE and 12(R)-HETE. This compound is subsequently formed from 12(R)-HETE through β-oxidation.

  • 12(S)-HETE: This stereoisomer is predominantly produced by the action of 12S-lipoxygenase (12S-LOX), encoded by the ALOX12 gene, which is abundant in platelets and leukocytes.

  • Leukotriene B₄ (LTB₄): The biosynthesis of LTB₄ is initiated by the 5-lipoxygenase (5-LOX) enzyme, which converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to the unstable epoxide, leukotriene A₄ (LTA₄). LTA₄ is then hydrolyzed by LTA₄ hydrolase to form LTB₄.

  • Prostaglandin E₂ (PGE₂): The synthesis of PGE₂ begins with the action of cyclooxygenase enzymes (COX-1 and COX-2) on arachidonic acid to produce prostaglandin H₂ (PGH₂). PGH₂ is then converted to PGE₂ by the action of PGE₂ synthases.

Eicosanoid Biosynthesis Pathways cluster_AA Arachidonic Acid Metabolism cluster_LOX Lipoxygenase (LOX) Pathways cluster_COX Cyclooxygenase (COX) Pathway Arachidonic Acid Arachidonic Acid 12R-LOX 12R-LOX Arachidonic Acid->12R-LOX 12S-LOX 12S-LOX Arachidonic Acid->12S-LOX 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 12(R)-HETE 12(R)-HETE 12R-LOX->12(R)-HETE 12(S)-HETE 12(S)-HETE 12S-LOX->12(S)-HETE LTB4 LTB4 5-LOX->LTB4 This compound This compound 12(R)-HETE->this compound β-oxidation PGE2 PGE2 COX-1/2->PGE2

Fig. 1: Simplified biosynthesis pathways of key eicosanoids.

Comparative Biological Activity

The biological activities of eicosanoids are diverse and often cell-type specific. Here, we compare the known activities of this compound and its counterparts.

EicosanoidPrimary Receptor(s)Key Biological Activities
This compound UnknownBiological function is largely undetermined; considered a metabolite of 12(R)-HETE.
12(R)-HETE BLT₂ (low affinity)Chemoattractant for neutrophils (more potent than 12(S)-HETE). Increases proliferation of colon cancer cells.
12(S)-HETE GPR31 (high affinity), BLT₂ (low affinity)Promotes tumor cell metastasis, cell migration, and angiogenesis. Stimulates intracellular calcium release in neutrophils.
Leukotriene B₄ (LTB₄) BLT₁, BLT₂Potent chemoattractant for neutrophils and other leukocytes. Pro-inflammatory mediator.
Prostaglandin E₂ (PGE₂) EP₁-₄Pro-inflammatory (can also have anti-inflammatory effects), pain and fever induction, regulation of gastric acid secretion.

Quantitative Comparison of Biological Potency

Quantitative data on the biological potency of these eicosanoids is crucial for understanding their physiological relevance and for drug development.

Parameter12(S)-HETE12(R)-HETELeukotriene B₄ (LTB₄)
Receptor Binding Affinity (Kd) 4.8 ± 0.12 nM (GPR31)Low affinity for BLT₂High affinity for BLT₁, low affinity for BLT₂ (23 nM for hSFBLT2)
Effective Concentration (EC₅₀) 0.28 ± 1.26 nM (GTPγS coupling via GPR31)--
Chemotactic Potency (Neutrophils) Less potent than 12(R)-HETE.More potent than 12(S)-HETE, but ~2000 times less potent than LTB₄.Potent chemoattractant.
Intracellular Ca²⁺ Release (Neutrophils) Slightly more active than 12(R)-HETE (Threshold: 1.5 x 10⁻⁸ M).Active in stimulating Ca²⁺ release.Potent stimulator of Ca²⁺ release.

*Data for this compound is not available.

Signaling Pathways

Eicosanoids exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.

  • 12(S)-HETE - GPR31 Signaling: Upon binding to its high-affinity receptor GPR31, 12(S)-HETE activates Gαi/o proteins. This leads to the downstream activation of the MAPK/ERK pathway (MEK and ERK1/2) and the NF-κB pathway, which are involved in cell proliferation, survival, and inflammation.

12S-HETE GPR31 Signaling Pathway 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 Gαi/o Gαi/o GPR31->Gαi/o activates MEK MEK Gαi/o->MEK NF-κB NF-κB Gαi/o->NF-κB ERK1/2 ERK1/2 MEK->ERK1/2 Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival ERK1/2->Cell Proliferation, Migration, Survival NF-κB->Cell Proliferation, Migration, Survival

Fig. 2: 12(S)-HETE signaling via the GPR31 receptor.
  • 12-HETE - BLT₂ Signaling: Both 12(S)-HETE and 12(R)-HETE can bind to the low-affinity leukotriene B₄ receptor 2 (BLT₂). The downstream signaling from BLT₂ is complex and can involve Gαi and Gαq proteins, leading to various cellular responses, including cell migration.

  • LTB₄ Signaling: LTB₄ signals through two receptors, the high-affinity BLT₁ and the low-affinity BLT₂. BLT₁ is primarily responsible for the potent chemotactic and pro-inflammatory effects of LTB₄ in leukocytes.

  • PGE₂ Signaling: PGE₂ signals through four subtypes of EP receptors (EP₁-EP₄), which couple to different G proteins (Gαq, Gαs, and Gαi) and elicit a wide range of cellular responses.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This protocol is used to assess the chemoattractant properties of eicosanoids.

1. Neutrophil Isolation:

  • Isolate human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

  • Perform a quality check of the isolated neutrophils using flow cytometry with a CD15 marker to ensure high purity (>60%).

2. Assay Setup:

  • Use a 96-well Boyden chamber with a polycarbonate membrane (5.0 µm pore size) separating the upper and lower chambers.

  • Add the eicosanoid to be tested (e.g., this compound, 12(R)-HETE, LTB₄) at various concentrations to the lower chamber in a serum-free medium.

  • Seed the isolated neutrophils into the upper chamber.

3. Incubation and Detection:

  • Incubate the chamber for 1 hour at 37°C to allow for neutrophil migration.

  • After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®), where the luminescence signal is directly proportional to the number of viable cells.

Neutrophil Chemotaxis Assay Workflow Start Start Isolate Neutrophils Isolate Neutrophils Start->Isolate Neutrophils Prepare Boyden Chamber Prepare Boyden Chamber Isolate Neutrophils->Prepare Boyden Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Prepare Boyden Chamber->Add Chemoattractant to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Add Chemoattractant to Lower Chamber->Add Neutrophils to Upper Chamber Incubate (1h, 37°C) Incubate (1h, 37°C) Add Neutrophils to Upper Chamber->Incubate (1h, 37°C) Quantify Migrated Cells Quantify Migrated Cells Incubate (1h, 37°C)->Quantify Migrated Cells End End Quantify Migrated Cells->End

References

A Researcher's Guide to Confirming the Identity of Tetranor-12(R)-HETE in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the identity of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key metabolite of 12(R)-HETE, in complex biological matrices.

This compound is a C16 polyunsaturated fatty acid derived from the β-oxidation of 12(R)-HETE.[1][2][3] Its precursor, 12(R)-HETE, is a product of arachidonic acid metabolism via the lipoxygenase and cytochrome P450 pathways and is implicated in a variety of physiological and pathological processes, including inflammation and cancer.[4][5] Consequently, the accurate measurement of this compound is crucial for understanding its biological role and its potential as a biomarker.

However, identifying and quantifying this analyte in complex mixtures such as plasma, urine, and tissue homogenates presents significant analytical challenges. These challenges include its low endogenous concentrations, the presence of isomeric and isobaric interferences, and the complexity of the biological matrix itself. This guide compares the three most common analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the nature of the biological matrix.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (ELISA)
Specificity Very HighHighModerate to High
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate (ng/mL to µg/mL)
Sample Throughput HighModerateVery High
Sample Preparation Moderate complexity (Solid Phase Extraction often required)High complexity (Derivatization required)Low complexity
Cost per Sample HighModerateLow
Quantitative Accuracy HighHighModerate
Chiral Separation Possible with chiral columnsPossible with chiral columnsTypically not possible

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound in biological samples using LC-MS/MS and GC-MS.

LC-MS/MS Protocol for this compound in Human Plasma

This protocol is adapted from methods developed for the chiral analysis of 12-HETE enantiomers and is suitable for this compound with appropriate optimization.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma, add an internal standard (e.g., this compound-d8).

  • Acidify the plasma to pH ~3.5 with 2 M formic acid.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with water, followed by 15% methanol in water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC system with a chiral column (e.g., Chiralpak AD-RH).

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard. For the related compound 12-HETE (m/z 319), characteristic product ions are m/z 257 and 179. Similar fragmentation patterns would be expected and optimized for this compound (m/z 265).

GC-MS Protocol for this compound in Biological Samples

This protocol requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Extraction: Perform lipid extraction from the sample (e.g., plasma, tissue homogenate) using a method like the Bligh-Dyer extraction.

  • Saponification: Saponify the lipid extract to release esterified fatty acids.

  • Purification: Purify the fatty acid fraction using SPE.

  • Derivatization:

    • Methoximation: Protect the ketone groups by reacting the sample with methoxyamine hydrochloride in pyridine. This step is crucial for analytes with keto functionalities to prevent the formation of multiple derivatives.

    • Silylation: Convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis

  • GC System: Gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms). A chiral column can be used for enantiomeric separation.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimize the oven temperature program to achieve good separation of the analytes.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan for the characteristic mass fragments of the derivatized this compound.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of HETEs, which can be considered indicative for this compound.

ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Quantification (LOQ) 0.1 - 10 ng/mL1 - 50 ng/mL0.1 - 1 ng/mL
Linearity (r²) > 0.99> 0.99Typically sigmoidal curve
Precision (%RSD) < 15%< 20%< 15% (Intra-assay), < 20% (Inter-assay)
Accuracy/Recovery (%) 85 - 115%80 - 120%80 - 120%

Visualizing the Workflow and Biological Context

To aid in understanding the analytical process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Immunoassay Immunoassay BiologicalSample->Immunoassay Extraction Lipid Extraction (SPE or LLE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification & Confirmation LCMS->Quantification GCMS->Quantification Immunoassay->Quantification

Figure 1: Generalized experimental workflow for the analysis of this compound.

signaling_pathway ArachidonicAcid Arachidonic Acid Lipoxygenase 12-Lipoxygenase (ALOX12B) ArachidonicAcid->Lipoxygenase CytochromeP450 Cytochrome P450 ArachidonicAcid->CytochromeP450 HETE_12R 12(R)-HETE Lipoxygenase->HETE_12R CytochromeP450->HETE_12R BetaOxidation β-Oxidation HETE_12R->BetaOxidation Downstream Downstream Signaling (e.g., PAK1, JNK1, ERK activation) HETE_12R->Downstream TetranorHETE This compound BetaOxidation->TetranorHETE

Figure 2: Simplified biosynthetic pathway of this compound.

Conclusion and Recommendations

For the definitive identification and accurate quantification of this compound in complex biological mixtures, LC-MS/MS is the recommended method . Its high specificity, sensitivity, and amenability to chiral separations make it superior for resolving this analyte from its isomers and other interfering substances.

GC-MS offers a viable alternative , particularly when chiral separation is required and LC-MS/MS is unavailable. However, the mandatory derivatization step adds complexity and potential for variability.

Immunoassays can be a valuable tool for high-throughput screening due to their simplicity and speed. However, their results should be confirmed by a mass spectrometry-based method, as cross-reactivity with other eicosanoids can be a concern.

Ultimately, the selection of the most appropriate method will be dictated by the specific research question, the available resources, and the required level of analytical rigor. By carefully considering the strengths and weaknesses of each technique, researchers can confidently and accurately measure this compound, paving the way for a deeper understanding of its role in health and disease.

References

A Researcher's Guide to Accurate Tetranor-12(R)-HETE Measurement: Selecting and Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of internal standards for the accurate measurement of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key metabolite of 12(R)-HETE, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a product of the beta-oxidation of 12(R)-HETE, a significant player in various physiological and pathological processes.[1][2] Accurate measurement of this metabolite is crucial for understanding its biological role. The gold standard for quantitative analysis of small molecules like this compound is LC-MS/MS, which relies on the use of a suitable internal standard to correct for variability during sample preparation and analysis.

The Challenge: Availability of a Homologous Internal Standard

Ideally, a stable isotope-labeled version of the analyte, such as a deuterated form of this compound, would be the internal standard of choice. This is because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction. However, a diligent search of commercial suppliers, including Cayman Chemical and Santa Cruz Biotechnology, reveals that while this compound is commercially available, a corresponding deuterated internal standard is not.[1][2][3]

The Solution: Utilizing a Surrogate Internal Standard

In the absence of a homologous internal standard, researchers can turn to a structurally similar compound, often referred to as a surrogate internal standard. For the analysis of hydroxyeicosatetraenoic acids (HETEs) and their metabolites, deuterated analogs of other HETEs are commonly and successfully employed.

Based on structural similarity and commercial availability, 12(S)-HETE-d8 emerges as a prime candidate for a surrogate internal standard for this compound analysis. Both molecules share the core HETE structure, and the deuteration of 12(S)-HETE-d8 provides the necessary mass shift for MS/MS detection without significantly altering its chemical behavior during sample processing.

Commercially Available Standards: A Comparative Overview

Below is a table summarizing the key commercially available standards relevant to this compound analysis.

Product NameSupplierCatalog NumberPurityFormatKey Considerations
Analyte
This compoundCayman Chemical34565≥98%Solution in ethanolThe target analyte for quantification.
This compoundSanta Cruz Biotechnologysc-212813Not specifiedNot specifiedAn alternative supplier for the analyte.
Recommended Surrogate Internal Standard
12(S)-HETE-d8Cayman Chemical33457≥99% deuterated formsSolution in acetonitrileStructurally similar to the analyte, providing a good surrogate for quantification.
Other Potential Surrogate Internal Standards
12(±)-HETE-d8Cayman Chemical10007255Not specifiedSolution in methyl acetateA racemic mixture that can also be considered.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a typical workflow for the quantification of this compound in biological samples using 12(S)-HETE-d8 as an internal standard. This is a generalized method, and specific parameters should be optimized for your instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of biological sample (e.g., plasma, cell culture supernatant), add a known amount of 12(S)-HETE-d8 internal standard solution.

  • Acidification: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for eicosanoid analysis.

    • Mobile Phase: A gradient elution with a binary solvent system is typical.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and 12(S)-HETE-d8 need to be determined by direct infusion of the standards.

Expected Performance: Representative Data

Performance ParameterTypical Expected Range
Recovery 80-110%
**Linearity (R²) **>0.99
Precision (RSD%) <15%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) Low pg/mL to ng/mL range

Note: It is crucial to perform a thorough method validation for your specific application to ensure the accuracy and reliability of the results.

Visualizing the Pathway and Process

To better understand the biological context and the analytical workflow, the following diagrams are provided.

Biosynthetic Pathway of this compound Arachidonic_Acid Arachidonic Acid 12(R)-HPETE 12(R)-HPETE Arachidonic_Acid->12(R)-HPETE 12-Lipoxygenase 12(R)-HETE 12(R)-HETE 12(R)-HPETE->12(R)-HETE Glutathione Peroxidase This compound This compound 12(R)-HETE->this compound Peroxisomal Beta-Oxidation 12-Lipoxygenase 12-Lipoxygenase Glutathione_Peroxidase Glutathione_Peroxidase Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation (Acyl-CoA Oxidase, Bifunctional Enzyme, Thiolase)

Caption: Formation of this compound from arachidonic acid.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Biological Sample Spiking Spike with 12(S)-HETE-d8 Sample_Collection->Spiking SPE Solid-Phase Extraction Spiking->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: A typical workflow for quantifying this compound.

Conclusion

Accurate quantification of this compound is achievable despite the lack of a commercially available homologous internal standard. By employing a carefully selected surrogate standard, such as 12(S)-HETE-d8, and implementing a robust, validated LC-MS/MS method, researchers can obtain reliable and reproducible data. This will ultimately contribute to a deeper understanding of the role of this important lipid metabolite in health and disease.

References

A Comparative Review of Tetranor-12(R)-HETE and Related Eicosanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies on tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of 12(R)-HETE. Due to the limited specific data on this compound, this guide includes comparative data on its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, to provide a broader context for its potential biological significance.

Introduction to 12-HETE and its Metabolites

12-Hydroxyeicosatetraenoic acid (12-HETE) is a family of signaling lipids derived from arachidonic acid.[1] The two main stereoisomers, 12(S)-HETE and 12(R)-HETE, are produced by different enzymes and exhibit distinct biological activities.[1] 12(S)-HETE is primarily synthesized by 12-lipoxygenase (12-LOX), while 12(R)-HETE is generated by the cytochrome P450 pathway or a specific 12R-lipoxygenase.[2][3] These eicosanoids are further metabolized in cells, primarily through β-oxidation, leading to the formation of tetranor metabolites, such as this compound.[4] While the biological roles of 12(S)-HETE and 12(R)-HETE are increasingly understood, the specific functions of their tetranor metabolites remain largely unexplored.

Biosynthesis and Metabolism of 12(R)-HETE

The formation of 12(R)-HETE from arachidonic acid is catalyzed by cytochrome P450 enzymes or a specific 12R-lipoxygenase. In corneal tissues, this conversion is dependent on NADPH and can be inhibited by SKF-525A, a known inhibitor of P450 enzymes. The production of 12(R)-HETE in the cornea can be stimulated by hormones like arginine vasopressin and by cellular stress induced by detergents such as digitonin.

Once formed, 12(R)-HETE undergoes further metabolism. The primary route of metabolism in corneal tissues is β-oxidation, which leads to the formation of this compound (also known as 8(R)-hydroxy-4,6,10-hexadecatrienoic acid). This metabolic process has been observed in both intact corneal epithelium and cultured corneal cells.

Arachidonic_Acid Arachidonic Acid 12(R)-HETE 12(R)-HETE Arachidonic_Acid->12(R)-HETE Cytochrome P450 / 12R-Lipoxygenase This compound This compound 12(R)-HETE->this compound β-oxidation

Metabolic pathway of this compound formation.

Comparative Biological Activities

Direct quantitative data on the biological activity of this compound is scarce in the current literature. However, the activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been studied more extensively and are summarized below to provide a potential framework for understanding the function of this compound.

CompoundBiological ActivityCell Type / ModelQuantitative DataReference
12(R)-HETE Neutrophil ChemotaxisHuman Neutrophils1000x less potent than LTB4
Lymphocyte ChemotaxisHuman LymphocytesActive at 5 x 10-7 to 5 x 10-5 M
Intracellular Ca2+ MobilizationHuman NeutrophilsSlightly less active than 12(S)-HETE
12(S)-HETE Intracellular Ca2+ MobilizationHuman NeutrophilsThreshold concentration: 5 ng/ml (1.5 x 10-8 M)
Lymphocyte ChemotaxisHuman LymphocytesNegligible chemotactic response
Leukotriene B4 (LTB4) Neutrophil ChemotaxisBovine NeutrophilsSignificant at 30 picomoles
Lymphocyte ChemotaxisHuman Lymphocytes200 times more potent than 12(R)-HETE

Signaling Pathways of 12-HETE Isomers

The signaling mechanisms of 12-HETE isomers primarily involve G-protein coupled receptors (GPCRs), leading to downstream cellular responses such as calcium mobilization and cell migration. The leukotriene B4 receptor 2 (BLT2) has been identified as a receptor for both 12(S)-HETE and 12(R)-HETE, mediating their effects on intracellular calcium levels and chemotaxis.

12(R)-HETE 12(R)-HETE BLT2 BLT2 Receptor 12(R)-HETE->BLT2 PLC Phospholipase C (PLC) BLT2->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_increase ↑ Intracellular Ca2+ ER->Ca2_increase releases Ca2+ Chemotaxis Chemotaxis Ca2_increase->Chemotaxis leads to

Proposed signaling pathway for 12(R)-HETE.

Experimental Protocols

Detailed experimental protocols for studying the biological activities of eicosanoids are crucial for reproducible research. Below are standardized protocols for assays relevant to the known functions of the 12-HETE family, which can be adapted for the investigation of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic potential of a substance for neutrophils.

Materials:

  • Boyden chamber apparatus

  • Polycarbonate filters (5.0 µm pore size)

  • Isolated human neutrophils (5 x 106 cells/mL in serum-free medium)

  • Chemoattractant (e.g., this compound) at various concentrations

  • Control medium (serum-free)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Assemble the Boyden chamber with the polycarbonate filter separating the upper and lower wells.

  • Add the chemoattractant solution to the lower wells and the control medium to others.

  • Add 40 µL of the neutrophil suspension to each of the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 20-60 minutes to allow for cell migration.

  • After incubation, disassemble the chamber and remove the filter.

  • Fix and stain the filter to visualize the migrated cells.

  • Count the number of neutrophils that have migrated to the lower side of the filter using a microscope. The results can be expressed as the number of migrated cells per high-power field or by measuring the activity of myeloperoxidase, an enzyme specific to neutrophils, from the migrated cells.

cluster_0 Boyden Chamber Setup cluster_1 Assay Workflow Upper_Well Upper Well: Neutrophil Suspension Filter Porous Filter (5.0 µm) Lower_Well Lower Well: Chemoattractant Solution Incubation Incubate at 37°C Migration Neutrophils migrate towards chemoattractant Incubation->Migration Staining Fix and Stain Filter Migration->Staining Quantification Count Migrated Cells (Microscopy or MPO assay) Staining->Quantification

Workflow for Boyden Chamber Chemotaxis Assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to a stimulus, using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Isolated human neutrophils

  • Fura-2 AM fluorescent dye

  • HEPES-buffered saline

  • Stimulant (e.g., this compound)

  • Fluorescence plate reader or microscope with dual-wavelength excitation capabilities

Procedure:

  • Load the isolated neutrophils with Fura-2 AM by incubating the cells with the dye.

  • Wash the cells to remove extracellular Fura-2 AM.

  • Resuspend the cells in HEPES-buffered saline.

  • Place the cell suspension in a cuvette or a 96-well plate suitable for fluorescence measurements.

  • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add the stimulant (this compound) to the cell suspension.

  • Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.

Conclusion

This compound is a recognized metabolite of 12(R)-HETE, a bioactive eicosanoid with roles in inflammation and cellular signaling. While direct evidence for the biological functions of this compound is currently limited, the established activities of its parent compound, 12(R)-HETE, particularly in inducing chemotaxis and intracellular calcium mobilization, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the physiological and pathological significance of this and other related lipid metabolites. Future studies are needed to elucidate the specific roles of this compound and to determine if it acts as a modulator of the inflammatory response or possesses other unique biological activities.

References

Head-to-Head Comparison of Tetranor-HETE Isomers in Bioassays: An Overview of a Nascent Research Area

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the head-to-head comparison of tetranor-hydroxyeicosatetraenoic acid (tetranor-HETE) isomers in biological assays. While the parent HETE compounds are well-studied lipid mediators involved in a myriad of physiological and pathological processes, their tetranor metabolites, products of β-oxidation, remain largely uncharacterized in terms of comparative bioactivity.

Currently, the available research predominantly focuses on a single isomer, tetranor-12(S)-HETE, with information on other isomers being virtually absent in publicly accessible databases. This guide summarizes the limited existing knowledge and highlights the critical need for further investigation into the biological roles of this class of molecules.

Tetranor-12(S)-HETE: The Most Studied Isomer

Tetranor-12(S)-HETE is recognized as the primary product of the peroxisomal β-oxidation of 12(S)-HETE. While its precise biological functions are not yet fully elucidated, some studies suggest a potential role in inflammatory processes, particularly in the cornea.

Biological Context:
  • Metabolic Product: Tetranor-12(S)-HETE is a downstream metabolite of 12(S)-HETE, a product of the 12-lipoxygenase pathway.

  • Potential Role in Inflammation: There are indications that tetranor-12(S)-HETE may be involved in controlling the inflammatory response in injured corneal tissue. However, the exact nature and mechanism of this role require further investigation.

Due to the scarcity of direct comparative studies, a quantitative comparison of bioactivities between different tetranor-HETE isomers is not possible at this time. The following sections outline the hypothetical areas for future comparative bioassays based on the known functions of the parent HETE molecules.

Proposed Future Bioassays for Head-to-Head Comparison

To understand the structure-activity relationship and potential physiological roles of different tetranor-HETE isomers, a series of head-to-head comparative bioassays are essential. Drawing parallels from the known activities of their parent compounds, the following experimental systems would be of high interest:

Platelet Aggregation Assays

The parent molecule, 12(S)-HETE, is known to modulate platelet function. Therefore, evaluating the effect of tetranor-12(S)-HETE, and other yet-to-be-studied tetranor isomers, on platelet aggregation would be a critical first step.

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Objective: To measure the ability of tetranor-HETE isomers to induce or inhibit platelet aggregation in response to various agonists.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.

    • Aggregation Monitoring: PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.

    • Agonist and Isomer Addition: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation, which is measured as an increase in light transmission. In parallel experiments, platelets are pre-incubated with different concentrations of individual tetranor-HETE isomers before the addition of the agonist to assess their inhibitory or potentiating effects.

    • Data Analysis: The maximum percentage of aggregation is recorded for each condition. IC50 (for inhibitors) or EC50 (for agonists) values would be calculated to compare the potency of the different isomers.

Neutrophil Activation and Chemotaxis Assays

HETEs are potent regulators of neutrophil function, including activation, degranulation, and chemotaxis. Comparative studies on tetranor-HETE isomers in these assays would shed light on their potential role in inflammation.

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Objective: To determine the chemoattractant potential of different tetranor-HETE isomers for human neutrophils.

  • Methodology:

    • Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

    • Assay Setup: A Boyden chamber with a porous membrane is used. The lower chamber is filled with a solution containing a specific concentration of a tetranor-HETE isomer or a known chemoattractant (e.g., fMLP) as a positive control.

    • Cell Migration: Isolated neutrophils are placed in the upper chamber.

    • Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.

    • Quantification: The number of migrated cells in the lower chamber is quantified by microscopy after staining or by using a fluorescent dye.

    • Data Analysis: The chemotactic index (fold increase in migration over baseline) is calculated for each isomer at various concentrations to compare their potency.

Signaling Pathways: A Frontier for Discovery

The signaling pathways through which tetranor-HETE isomers exert their effects are currently unknown. Future research should focus on identifying their cellular receptors and downstream signaling cascades.

Proposed Experimental Workflow for Receptor Identification and Pathway Analysis:

G cluster_0 Initial Screening cluster_1 Receptor Identification cluster_2 Pathway Elucidation cluster_3 Functional Validation Bioassay Comparative Bioassay (e.g., Platelet Aggregation, Neutrophil Chemotaxis) ActiveIsomer Identify Biologically Active Tetranor-HETE Isomer(s) Bioassay->ActiveIsomer ReceptorScreening Receptor Screening Assays (e.g., Radioligand Binding, GPCR Activation) ActiveIsomer->ReceptorScreening ReceptorID Identify Putative Receptor(s) ReceptorScreening->ReceptorID SignalingAssays Downstream Signaling Assays (e.g., Calcium Mobilization, Kinase Phosphorylation) ReceptorID->SignalingAssays PathwayMap Map Signaling Pathway SignalingAssays->PathwayMap GeneKnockdown Receptor Gene Knockdown/Knockout PathwayMap->GeneKnockdown FunctionalValidation Validate Functional Role in Bioassays GeneKnockdown->FunctionalValidation

Caption: Proposed workflow for identifying the signaling pathways of bioactive tetranor-HETE isomers.

Conclusion and Future Directions

The field of tetranor-HETE isomer bioactivity is in its infancy. The current body of literature lacks the necessary data for a comprehensive head-to-head comparison. The information presented in this guide is based on the limited available data for tetranor-12(S)-HETE and extrapolations from the known functions of parent HETE molecules.

To advance our understanding, future research should prioritize the following:

  • Synthesis of a panel of tetranor-HETE isomers: Including tetranor derivatives of 5-HETE, 15-HETE, and 20-HETE.

  • Systematic head-to-head bioassays: Utilizing standardized protocols to enable direct comparison of potency and efficacy.

  • Quantitative data generation: Reporting of EC50 and IC50 values to allow for robust comparisons.

  • Elucidation of signaling mechanisms: Identification of receptors and downstream pathways to understand their molecular basis of action.

Such studies will be instrumental in determining whether these β-oxidation metabolites are simply inactive degradation products or if they possess unique biological activities that contribute to health and disease. This knowledge will be invaluable for researchers, scientists, and drug development professionals working in the field of lipid mediators and inflammation.

Validating Tetranor-12(R)-HETE as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) with established biomarkers, supported by experimental data and detailed methodologies. The aim is to objectively evaluate its potential role and performance in various research and clinical settings.

Introduction to this compound

This compound is a principal metabolite of 12(R)-HETE, an eicosanoid synthesized from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway.[1][2] Eicosanoids are potent signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, platelet activation, and cardiovascular function.[3][4][5] The measurement of stable metabolites like this compound in biological fluids such as urine can offer a non-invasive window into the activity of the 12-LOX pathway, making it a promising biomarker candidate.

Comparative Analysis of Biomarkers

While direct quantitative comparisons of sensitivity and specificity for this compound against other biomarkers are limited in the current literature, this section provides a qualitative and semi-quantitative comparison based on available data for its precursor, 12-HETE, and related markers of platelet activation and inflammation.

Platelet Activation Biomarkers

Elevated levels of 12-HETE are associated with increased platelet activation. This positions its metabolites as potential indicators of thromboembolic events.

BiomarkerAdvantagesDisadvantagesRelevant Pathologies
This compound Stable metabolite, suitable for urine analysis (non-invasive). Reflects 12-LOX pathway activation.Limited direct comparative data. Less established than other markers.Inflammatory diseases, Cardiovascular diseases, Platelet activation disorders.
Soluble P-selectin (sP-selectin) Well-established marker of platelet and endothelial activation. Commercially available assays.Can be influenced by endothelial activation, not solely platelet-specific.Thrombosis, Inflammation, Cardiovascular diseases.
Soluble CD40 Ligand (sCD40L) Reflects platelet-mediated immune and inflammatory responses.Levels can be influenced by other immune cells.Atherosclerosis, Autoimmune diseases, Thrombosis.
Platelet Factor 4 (PF4) Specific to platelet activation (released from α-granules).Short half-life in plasma.Heparin-Induced Thrombocytopenia (HIT), Thrombosis.
Inflammatory Biomarkers

The 12-LOX pathway and its products, including 12-HETE, are deeply implicated in inflammatory processes.

BiomarkerAdvantagesDisadvantagesRelevant Pathologies
This compound Reflects a specific inflammatory pathway (12-LOX). Urinary measurement allows for monitoring of systemic inflammation.Less studied in a broad range of inflammatory conditions compared to established markers.Diabetic Nephropathy, Churg-Strauss Syndrome, Psoriasis.
C-Reactive Protein (CRP) Highly sensitive and widely used marker of systemic inflammation. Standardized assays are readily available.Non-specific, elevated in a wide range of inflammatory conditions, infection, and tissue injury.Cardiovascular disease, Infection, Autoimmune diseases.
Interleukin-6 (IL-6) A key pro-inflammatory cytokine, upstream of CRP production.Short half-life, levels can fluctuate rapidly.Inflammatory and autoimmune diseases, Sepsis, Cancer.
Tumor Necrosis Factor-alpha (TNF-α) A central mediator of inflammation.Short half-life and localized action can make systemic measurement challenging to interpret.Rheumatoid arthritis, Psoriasis, Inflammatory bowel disease.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Enzymatic Deconjugation: To measure total urinary this compound (free and glucuronidated), pretreat urine samples with β-glucuronidase.

  • Acidification: Acidify the urine sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to each sample for accurate quantification.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol and then water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interfering hydrophilic compounds.

  • Elution: Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed.

    • Flow Rate: A flow rate suitable for the column dimensions and LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Quantification of this compound by ELISA

Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative to LC-MS/MS, though they may have different specificity and sensitivity profiles. While a specific commercial ELISA kit for this compound is not widely documented, the general protocol for a competitive ELISA for a small molecule like this would be as follows.

1. Principle: This is a competitive immunoassay. The concentration of this compound in the sample is inversely proportional to the colorimetric signal.

2. Procedure:

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for this compound.

  • Standard and Sample Addition: Standards of known this compound concentration and the unknown samples are added to the wells.

  • Tracer Addition: A fixed amount of enzyme-conjugated this compound (the "tracer") is added to each well. The tracer will compete with the this compound in the sample/standard for binding to the capture antibody.

  • Incubation: The plate is incubated to allow for binding.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme on the bound tracer will convert the substrate, leading to a color change.

  • Signal Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

Signaling Pathways and Workflows

12-HETE Biosynthesis and Metabolism

The production of this compound begins with the release of arachidonic acid from the cell membrane, followed by oxidation by 12-lipoxygenase and subsequent metabolism.

Biosynthesis and Metabolism of this compound Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid HETE_12R 12(R)-HETE Arachidonic_Acid->HETE_12R cPLA2 cPLA2 cPLA2->Arachidonic_Acid LOX12 12-Lipoxygenase LOX12->HETE_12R Tetranor_HETE This compound HETE_12R->Tetranor_HETE Beta_Oxidation β-oxidation Beta_Oxidation->Tetranor_HETE 12(S)-HETE Signaling Through GPR31 HETE_12S 12(S)-HETE GPR31 GPR31 HETE_12S->GPR31 Binds G_protein Gi/o GPR31->G_protein Activates PLC PLC G_protein->PLC MEK MEK PLC->MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Cellular_Response Cellular Response (Inflammation, Proliferation) NFkB->Cellular_Response 12-HETE Signaling Through BLT2 HETE_12 12-HETE BLT2 BLT2 Receptor HETE_12->BLT2 Binds G_protein G-protein BLT2->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., MAPK, PI3K) G_protein->Downstream_Effectors Inflammatory_Response Inflammatory Response Downstream_Effectors->Inflammatory_Response

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like tetranor-12(R)-HETE are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a metabolite of 12(R)-HETE often used in biological research.

Initial Assessment and Safety Precautions

This compound is typically supplied as a solution in ethanol. According to its Safety Data Sheet (SDS), the product is classified as a highly flammable liquid and can cause serious eye irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood[1].

Summary of Hazardous Properties
PropertyHazard ClassificationPrecautionary Statement
Physical Hazard Highly flammable liquid and vapor (H225)[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed[1].
Health Hazard Causes serious eye irritation (H319)[1]Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste, primarily due to the flammable nature of the ethanol solvent and the bioactive properties of the solute.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible hazardous waste container.

    • The container must be made of a material compatible with flammable liquids and should have a tightly sealing lid.

  • Waste Segregation:

    • It is crucial to segregate the this compound waste stream from other incompatible waste types, such as strong oxidizers, acids, and bases, to prevent dangerous chemical reactions.

    • Store the waste container in a designated satellite accumulation area (SAA) that is cool, well-ventilated, and away from sources of ignition.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound in Ethanol," and the approximate concentration and volume.

    • Include the appropriate hazard pictograms for flammable liquids and irritants.

  • Final Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this compound or its ethanol solution down the drain or in regular trash.

Experimental Protocols Leading to Waste Generation

The primary experimental use of this compound involves its application in various biological assays to study its role as a metabolite of 12(R)-HETE. A typical experimental workflow that would generate waste is as follows:

  • Stock Solution Preparation: The as-purchased solution in ethanol is often diluted with other solvents like DMSO or aqueous buffers to achieve the desired concentration for the experiment. This process generates waste in the form of original vials and pipette tips.

  • Cell Culture Treatment: The prepared this compound solution is added to cell cultures to observe its biological effects. This results in contaminated culture media, plates, and flasks.

  • Analytical Procedures: Following treatment, cells or media may be collected for analysis using techniques such as chromatography or mass spectrometry. This generates waste from sample preparation steps, including used vials, solvents, and solid-phase extraction cartridges.

Disposal Workflow Diagram

A Waste Generation (e.g., unused solution, contaminated labware) B Collect in Designated Hazardous Waste Container A->B Immediate Containment C Segregate from Incompatible Waste B->C Safety Precaution D Label Container Clearly (Contents and Hazards) C->D Regulatory Compliance E Store in Satellite Accumulation Area (SAA) D->E Safe Storage F Arrange for Pickup by EHS or Licensed Contractor E->F Scheduled Removal G Final Disposal at a Licensed Facility F->G Proper Disposal Route

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical protocols for the handling and disposal of tetranor-12(R)-HETE. Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and proper management of this bioactive lipid.

This compound is a metabolite of 12(R)-HETE, supplied as a solution in ethanol. Due to the limited availability of specific safety data for the compound itself, a cautious approach is imperative. The supplier, Cayman Chemical, advises that the material should be considered hazardous. The primary documented hazards are associated with the ethanol solvent, which is a highly flammable liquid and can cause serious eye irritation. Therefore, all handling procedures must address both the risks of the solvent and the potential biological activity of the solute.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other appropriate chemically resistant gloves.To prevent skin contact with the ethanol solution and the potentially bioactive this compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the ethanol solution, which can cause serious eye irritation.
Skin and Body Protection A lab coat or other protective clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood.To minimize inhalation of ethanol vapors.

Operational Plan: From Receipt to Use

A systematic workflow is critical for the safe handling of this compound. The following step-by-step plan outlines the process from receiving the compound to its experimental application.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • The compound is shipped on dry ice and should be stored at -80°C in its original packaging.[1]

  • Ensure the storage location is clearly labeled and access is restricted to authorized personnel.

2. Preparation of Solutions:

  • All handling of the stock solution and subsequent dilutions must be performed in a chemical fume hood to mitigate inhalation risks from the ethanol solvent.

  • Before opening, allow the vial to warm to room temperature to prevent condensation from entering.

  • Use appropriate, calibrated micropipettes and sterile, disposable tips for all transfers.

  • If the ethanol solvent needs to be removed, it can be evaporated under a gentle stream of nitrogen.

3. Experimental Use:

  • When adding the compound to experimental systems, do so in a manner that minimizes the generation of aerosols.

  • Ensure all labware that comes into contact with the compound is compatible with ethanol.

  • Clearly label all tubes and vessels containing this compound.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • All unused solutions of this compound and any solvent rinses should be collected in a designated, labeled hazardous waste container.

  • The waste container should be clearly marked as "Flammable" and "Hazardous Chemical Waste" and should list the contents.

  • Do not mix with other incompatible waste streams.

2. Contaminated Lab Supplies:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, labeled hazardous waste bag.

  • Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as chemical waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -80°C Inspect->Store Warm Warm to Room Temp Store->Warm Retrieve for Use FumeHood Work in Fume Hood Warm->FumeHood Prepare Prepare Solutions FumeHood->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate CollectSupplies Collect Contaminated Supplies Experiment->CollectSupplies CollectWaste Collect Chemical Waste Decontaminate->CollectWaste Collect Rinsate Dispose Dispose via EHS CollectWaste->Dispose CollectSupplies->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.